iHCK-37
Description
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Properties
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVMBFMOYYGDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
iHCK-37: A Deep Dive into its Mechanism of Action as a Hematopoietic Cell Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
iHCK-37 is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2] Emerging research highlights its potential as a therapeutic agent, particularly in the context of hematological malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and cellular consequences. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows to support further research and development efforts.
Core Mechanism of Action: Targeting HCK
This compound functions as a direct inhibitor of HCK, binding to the kinase and preventing its enzymatic activity.[1] HCK is overexpressed in hematopoietic stem cells of MDS and de novo AML patients and is implicated in oncogenic signaling.[2][3] By inhibiting HCK, this compound disrupts the downstream signaling cascades that are crucial for the proliferation, survival, and migration of leukemic cells.[3][4]
Impact on Key Signaling Pathways
The primary mechanism through which this compound exerts its anti-leukemic effects is by downregulating two critical oncogenic signaling pathways: the MAPK/ERK and PI3K/AKT pathways.[2][3]
-
MAPK/ERK Pathway: Inhibition of HCK by this compound leads to a reduction in the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK/ERK pathway.[3][4] This pathway is centrally involved in cell growth, proliferation, and differentiation.[3]
-
PI3K/AKT Pathway: this compound treatment also results in decreased phosphorylation of AKT, a central node in the PI3K/AKT pathway.[3] This pathway is critical for cell survival and inhibition of apoptosis.[3] The downstream effector p70S6K also shows reduced phosphorylation upon this compound treatment.[1]
The inhibition of these pathways has been observed both in vitro in leukemia cell lines and in vivo in leukemic mouse models.[3]
Signaling Pathway Diagram
Caption: this compound inhibits HCK, leading to downregulation of PI3K/AKT and MAPK/ERK pathways.
Cellular Effects of this compound
The modulation of the MAPK/ERK and PI3K/AKT signaling pathways by this compound culminates in several key cellular outcomes that are detrimental to leukemia cells:
-
Reduced Cell Viability: this compound significantly reduces the viability of leukemia cell lines in a dose-dependent manner.[1][3]
-
Cell Cycle Arrest: The compound promotes cell cycle arrest in the G2/M phase, likely through the inhibition of the MAPK/ERK pathway.[3]
-
Induction of Apoptosis: this compound activates the apoptotic pathway, which is evidenced by an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL and caspase-3 levels.[3]
-
Inhibition of Chemotaxis: this compound has been shown to reduce the migration of leukemic cells towards the chemokine CXCL12, a process dependent on the CXCR4 receptor and downstream HCK signaling.[4][5] This suggests a potential role for this compound in disrupting the homing of leukemia cells to the protective bone marrow niche.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Target | Notes |
| Ki | 0.22 µM | HCK | Potent and specific inhibition.[1] |
| EC50 | 12.9 µM | HIV-1 Replication | Blocks viral replication.[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| HL60 | AML | 5.0 - 5.8 |
| KG1a | AML | 5.0 - 5.8 |
| U937 | AML | 5.0 - 5.8 |
| HEL | CML | 9.1 - 19.2 |
| K562 | CML | 9.1 - 19.2 |
| Data from MedchemExpress, based on a 24-hour treatment.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Western Blot Analysis for Phosphorylated Proteins
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., HCK, AKT, ERK).
Protocol:
-
Leukemia cell lines (e.g., KG1a, U937) are treated with this compound at various concentrations (e.g., 3-9 µM) or a vehicle control (DMSO) for a specified duration (e.g., 48 hours).[4]
-
Following treatment, cells are lysed to extract total proteins.
-
Protein concentration is quantified to ensure equal loading.
-
30 µg of protein per sample are separated by SDS-PAGE on a 12% polyacrylamide gel and transferred to a nitrocellulose membrane.[6]
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.[7]
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HCK, HCK, p-AKT, AKT, p-ERK, ERK).[6]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
The protein bands are visualized using an ECL Western blotting analysis system.[6]
-
Band intensities are quantified using software such as ImageJ, and the levels of phosphorylated proteins are normalized to the total protein levels.[6]
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of leukemia cells.
Protocol:
-
Leukemia cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, alone or in combination with other agents (e.g., 5-Azacytidine, Cytarabine), for a specified period (e.g., 48 hours).[3]
-
Thiazolyl blue tetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Chemotaxis Assay (Transwell Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of leukemia cells towards a chemoattractant.
Protocol:
-
Leukemia cell lines (e.g., KG1a, U937) are pretreated with this compound (e.g., 3, 6, and 9 µM) or vehicle for 48 hours.[4][5]
-
Transwell inserts with a permeable membrane are placed in a 24-well plate.
-
The lower chamber is filled with media containing a chemoattractant (e.g., 100 ng/mL CXCL12).[4][5]
-
The pretreated cells are seeded into the upper chamber of the Transwell insert.
-
The plate is incubated for a specified time (e.g., 24 hours) to allow for cell migration.[4][5]
-
Non-migrated cells in the upper chamber are removed.
-
Cells that have migrated to the lower side of the membrane are fixed, stained, and counted under a microscope.
-
The number of migrated cells in the treated groups is compared to the vehicle-treated control.
Experimental Workflow Diagram
Caption: A typical experimental workflow to characterize the effects of this compound on leukemia cells.
Conclusion and Future Directions
This compound has demonstrated significant anti-neoplastic activity in preclinical models of MDS and AML.[3] Its mechanism of action, centered on the inhibition of HCK and the subsequent downregulation of the MAPK/ERK and PI3K/AKT pathways, provides a strong rationale for its further development. The ability of this compound to induce cell cycle arrest and apoptosis in leukemia cells, while showing selectivity for malignant cells over normal hematopoietic stem cells, is particularly promising.[3] Furthermore, its potential to be used in combination with existing chemotherapeutic agents like 5-Azacytidine and Cytarabine to achieve additive effects warrants further investigation.[2][3] Future studies should focus on optimizing the therapeutic window of this compound, exploring its efficacy in a broader range of hematological malignancies, and elucidating potential mechanisms of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Cellular Target of iHCK-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
iHCK-37 is a potent and specific small molecule inhibitor that has demonstrated significant anti-neoplastic activity, particularly in the context of myeloid leukemias. This technical guide provides an in-depth overview of the cellular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and drug development efforts targeting hematological malignancies.
Cellular Target: Hematopoietic Cell Kinase (HCK)
The primary cellular target of this compound is Hematopoietic Cell Kinase (HCK) , a member of the Src family of non-receptor tyrosine kinases.[1][2] HCK is predominantly expressed in hematopoietic cells, especially those of the myeloid lineage, and plays a crucial role in signal transduction pathways that regulate cell proliferation, survival, and migration.[3] In malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), HCK is often overexpressed, contributing to the oncogenic phenotype.[3]
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of HCK. This inhibition leads to the downregulation of key downstream signaling pathways that are critical for the survival and proliferation of leukemia cells. Specifically, treatment with this compound has been shown to reduce the phosphorylation and activation of proteins in the MAPK/ERK and PI3K/AKT signaling cascades.[3][4]
The inhibition of these pathways culminates in several anti-leukemic effects, including:
-
Cell Cycle Arrest: this compound promotes cell cycle arrest, primarily in the G2/M phase.[3]
-
Induction of Apoptosis: The compound induces programmed cell death, likely through the modulation of apoptotic regulatory proteins such as BAX and BCL-XL.[3]
-
Reduced Cell Viability and Proliferation: this compound effectively reduces the viability and proliferation of leukemia cell lines and primary AML patient cells.[3][5]
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Target/System | Reference |
| K_i_ | 0.22 µM | HCK Kinase Activity | [1][2] |
| EC_50_ | 12.9 µM | HIV-1 Viral Replication | [1][2] |
| Table 1: Biochemical and Antiviral Activity of this compound. |
| Cell Line | Cancer Type | GI_50_ (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [1] |
| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | [1] |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [1] |
| HEL | Erythroleukemia | 9.1 - 19.2 | [1] |
| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | [1] |
| Table 2: Growth Inhibition (GI_50_) of this compound in Leukemia Cell Lines after 24 hours of treatment. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the HCK signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: HCK Signaling Pathway Inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures for leukemia cell lines.[6][7][8][9]
-
Objective: To determine the effect of this compound on the viability of leukemia cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed leukemia cells (e.g., KG1a, HL-60, K562) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete culture medium.[10]
-
Incubate the plate overnight at 37°C in a 5% CO_2_ incubator.
-
Treat the cells with various concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) for 48 hours.[5]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.
-
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Seed and treat leukemia cells with this compound as described in the cell viability assay.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard method for analyzing cell cycle distribution.
-
Objective: To determine the effect of this compound on the cell cycle progression of leukemia cells.
-
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Seed and treat leukemia cells with this compound as previously described.
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis of Protein Phosphorylation
This protocol provides a general framework for assessing the phosphorylation status of HCK, AKT, and ERK.[3]
-
Objective: To measure the levels of phosphorylated HCK, AKT, and ERK in leukemia cells treated with this compound.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Phospho-specific antibodies are used to detect the phosphorylated, active forms of signaling proteins.
-
Procedure:
-
Treat leukemia cells with this compound (e.g., 5 µM) for 48 hours.[3]
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HCK, HCK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
-
Chemotaxis Assay (Transwell Assay)
This protocol is based on methods described for evaluating the effect of this compound on cell migration.[4][11]
-
Objective: To assess the impact of this compound on the migratory capacity of leukemia cells towards a chemoattractant.
-
Principle: The Transwell assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant gradient.
-
Procedure:
-
Pre-treat leukemia cells with this compound (e.g., 3, 6, or 9 µM) for 48 hours.[4]
-
Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.[4]
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the Transwell insert.
-
Incubate the plate for 24 hours at 37°C.[4]
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Conclusion
This compound is a specific inhibitor of HCK that demonstrates potent anti-leukemic activity by disrupting the MAPK/ERK and PI3K/AKT signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other HCK inhibitors. This information serves as a valuable resource for researchers and professionals in the field of oncology drug discovery and development, facilitating further exploration of HCK as a therapeutic target for hematological malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
iHCK-37: A Selective Hematopoietic Cell Kinase (Hck) Inhibitor for Hematological Malignancies
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, is a critical mediator in signaling pathways that govern cell proliferation, survival, and migration. Its overexpression and constitutive activation are strongly implicated in the pathogenesis of various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), making it a compelling therapeutic target.[1] This document provides a comprehensive technical overview of iHCK-37 (also known as ASN05260065), a potent and selective small molecule inhibitor of Hck.[2] We will detail its inhibitory activity, the signaling pathways it modulates, and provide cited experimental protocols for its characterization.
Quantitative Data Presentation
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/Context | Reference |
| Ki | 0.22 µM | Hck | [2] |
| EC50 | 12.9 µM | HIV-1 Viral Replication | [2] |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line Type | Cell Lines | GI50 (µM) | Reference |
| AML | HL60, KG1a, U937 | 5.0 - 5.8 µM | [2] |
| CML | HEL, K562 | 9.1 - 19.2 µM | [2] |
| Leukemia | KU-812 | 66.5 µM |
Table 3: In Vivo Dosing of this compound
| Animal Model | Doses (Intraperitoneal) | Study Context | Reference |
| hCG-PML-RARα Transgenic Mice | 2.5, 5.0, 10.0 µM | APL Model | [3] |
Core Signaling Pathways and Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting Hck, a key node in oncogenic signaling. Inhibition of Hck by this compound leads to the downregulation of two major downstream pathways: the MAPK/ERK and the PI3K/AKT signaling cascades.[3] This dual inhibition disrupts fundamental cellular processes required for leukemic cell survival and proliferation.
The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound.
Furthermore, Hck is implicated in the CXCL12/CXCR4 signaling axis, which is crucial for the migration and homing of leukemic cells to the protective bone marrow niche. This compound has been shown to disrupt this process.
Caption: this compound effect on CXCL12/CXCR4 signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are cited, step-by-step protocols for key experiments used in the characterization of this compound.
In Vitro Hck Kinase Assay
This protocol is adapted from a general ADP-Glo™ kinase assay format and is suitable for determining the IC50 of this compound against Hck.
-
Reagent Preparation:
-
Prepare a 1X Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Dilute recombinant human Hck enzyme in Kinase Assay Buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(E,Y)4:1) and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for Hck.
-
-
Assay Procedure:
-
Add 5 µL of the this compound serial dilutions to the wells of a 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 10 µL of the diluted Hck enzyme to all wells except the negative control wells. Add 10 µL of Kinase Assay Buffer to the negative control wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and detect ADP production using a commercial kit such as ADP-Glo™ (Promega), following the manufacturer's instructions.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol details the measurement of cell viability in leukemia cell lines treated with this compound.
-
Cell Plating:
-
Culture leukemia cell lines (e.g., KG1a, HL-60) in appropriate media.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
-
Western Blot for Phospho-Protein Analysis
This protocol is for the detection of phosphorylated ERK (p-ERK) and AKT (p-AKT) in leukemia cells following treatment with this compound.[3]
-
Cell Lysis:
-
Treat leukemia cells with this compound at various concentrations for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
In Vivo Murine Leukemia Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a murine model of leukemia.[3]
-
Animal Model and Leukemia Induction:
-
Utilize a suitable mouse model, such as hCG-PML-RARα transgenic mice for APL or immunodeficient mice (e.g., NOD/SCID) for xenograft studies with human leukemia cell lines.
-
Induce or implant leukemia according to the specific model's protocol.
-
-
Treatment Regimen:
-
Once leukemia is established (e.g., confirmed by peripheral blood analysis), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally at doses of 2.5, 5.0, or 10.0 µM, or a vehicle control (e.g., DMSO), for a specified duration (e.g., daily for 2-3 days).[3]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for signs of toxicity and disease progression.
-
Collect peripheral blood periodically to measure leukocyte counts.
-
At the end of the study, sacrifice the mice and harvest bone marrow and/or spleen for further analysis.
-
Analyze the phosphorylation status of ERK and AKT in bone marrow cells by Western blot or flow cytometry to confirm target engagement.
-
Experimental and Drug Development Workflow
The evaluation of a selective kinase inhibitor like this compound typically follows a structured workflow from initial screening to in vivo validation.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a selective Hck inhibitor with demonstrated anti-neoplastic activity in preclinical models of AML and other leukemias.[3] Its mechanism of action, involving the dual inhibition of the MAPK/ERK and PI3K/AKT pathways, provides a strong rationale for its further development. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers interested in targeting Hck in hematological malignancies. Further investigation into its kinase selectivity profile and in vivo efficacy in additional models is warranted to fully elucidate its therapeutic potential.
References
The Discovery, Synthesis, and Preclinical Profile of iHCK-37: A Novel Hematopoietic Cell Kinase Inhibitor for Hematological Malignancies
A Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is a critical signaling node in hematopoietic cells. Its dysregulation has been implicated in the pathogenesis of various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), as well as in viral infections like HIV.[1][2][3] This whitepaper details the discovery, synthesis, and comprehensive preclinical evaluation of iHCK-37 (also known as ASN05260065), a potent and selective inhibitor of HCK.[4][5] this compound has demonstrated significant anti-neoplastic activity in vitro and in vivo, positioning it as a promising therapeutic candidate. This document provides an in-depth overview of its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates.
Introduction: The Rationale for HCK Inhibition
Hematopoietic Cell Kinase is predominantly expressed in cells of the hematopoietic lineage, where it plays a crucial role in regulating key cellular processes such as proliferation, differentiation, migration, and survival.[2] Overexpression and constitutive activation of HCK are observed in various hematological cancers, contributing to the malignant phenotype.[6] HCK exerts its oncogenic effects through the activation of downstream signaling pathways, most notably the MAPK/ERK and PI3K/AKT pathways, which are central to cell growth and survival.[7] Therefore, the targeted inhibition of HCK presents a compelling therapeutic strategy for these diseases.
Discovery and Synthesis of this compound
This compound was identified as a potent HCK inhibitor through a focused drug discovery program. The synthesis of this compound was first described by Tintori et al. in their 2013 publication in ChemMedChem, which detailed the development of a series of Hck inhibitors as potential antileukemia and anti-HIV agents.[1][8]
While the detailed, step-by-step synthetic route is proprietary and contained within the full publication, the chemical identity of this compound is known. Its chemical name is N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide, and its structure is represented by the SMILES string: O=C(NC1=CC=CC=C1N2CCOCC2)CSC3=C(C4=C(CCCC4)S5)C5=NC(CCC6=CC=CC=C6)=N3.[8]
Quantitative Biological Data
The biological activity of this compound has been characterized through a series of in vitro assays, yielding key quantitative metrics that underscore its potency and selectivity.
| Parameter | Value | Cell Lines/System | Reference |
| Ki (HCK) | 0.22 µM | Biochemical Assay | [4][5] |
| EC50 (HIV-1) | 12.9 µM | HIV-1 Replication Assay | [4][5] |
| GI50 | 5.0-5.8 µM | AML Cell Lines (HL60, KG1a, U937) | [4][5] |
| GI50 | 9.1-19.2 µM | CML Cell Lines (HEL, K562) | [4][5] |
Mechanism of Action: Modulation of Key Signaling Pathways
This compound exerts its anti-leukemic effects by directly inhibiting HCK, leading to the downregulation of critical downstream signaling pathways.
Inhibition of MAPK/ERK and PI3K/AKT Pathways
Treatment of leukemia cell lines with this compound results in a dose-dependent decrease in the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT pathways, including ERK, AKT, and p70S6K.[4] This inhibition leads to cell cycle arrest, primarily in the G2/M phase, and a reduction in cell proliferation.
Induction of Apoptosis
By inhibiting the pro-survival PI3K/AKT pathway, this compound promotes apoptosis in leukemia cells. This is evidenced by an increase in the expression of the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein BCL-XL and caspase-3 levels.
Involvement in the CXCL12/CXCR4 Axis
This compound has also been shown to play a role in the CXCL12/CXCR4 signaling axis, which is critical for the migration and homing of leukemia cells to the protective bone marrow niche.[9][10] By inhibiting HCK, this compound reduces the chemotactic response of leukemia cells to CXCL12.[9][10]
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed leukemia cell lines (e.g., HL60, KG1a) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of appropriate culture medium.
-
Compound Treatment: Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat leukemia cells with this compound for the desired time period.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins in the MAPK/ERK and PI3K/AKT pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% or 12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HCK, HCK, p-ERK, ERK, p-AKT, AKT, BAX, BCL-XL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chemotaxis Assay (Transwell Assay)
This assay assesses the migratory response of cells to a chemoattractant.
-
Cell Preparation: Pre-treat leukemia cells with this compound or vehicle for 48 hours.
-
Assay Setup: Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate. Add media containing CXCL12 (100 ng/mL) to the lower chamber.
-
Cell Seeding: Seed the pre-treated cells in the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 4-24 hours at 37°C.
-
Cell Counting: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining and imaging the underside of the insert membrane.
References
- 1. 2024.sci-hub.ru [2024.sci-hub.ru]
- 2. scbt.com [scbt.com]
- 3. Selective targeting of the inactive state of hematopoietic cell kinase (Hck) with a stable curcumin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V Staining Protocol [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
iHCK-37: A Potent Regulator of Hematopoietic Cell Kinase (HCK) in Malignant Hematopoiesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is a critical signaling node in hematopoietic cells. Its dysregulation is implicated in the pathogenesis of various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), making it a compelling therapeutic target.[1] This technical guide provides a comprehensive overview of iHCK-37, a novel and specific inhibitor of HCK, detailing its mechanism of action, quantitative effects on cancer cells, and the experimental protocols to evaluate its activity.
Mechanism of Action of this compound
This compound exerts its anti-neoplastic effects by directly inhibiting the kinase activity of HCK.[2] This inhibition disrupts downstream signaling pathways crucial for the proliferation, survival, and migration of leukemic cells.[3][4] Specifically, this compound has been shown to downregulate the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT signaling cascades.[1][3] The suppression of these oncogenic pathways leads to cell cycle arrest, induction of apoptosis, and reduced cell viability in malignant hematopoietic cells.[3]
Key Signaling Pathways Modulated by this compound
The inhibitory action of this compound on HCK triggers a cascade of downstream effects, primarily through the MAPK/ERK and PI3K/AKT pathways. These pathways are central to cell growth, differentiation, and survival.[3] In the context of leukemia, their constitutive activation is a hallmark of the disease.[3] this compound's ability to dampen the activity of these pathways restores normal cellular processes and curtails malignant proliferation.[1][3]
Furthermore, HCK plays a significant role in the CXCL12/CXCR4 signaling axis, which is vital for the migration and homing of leukemic stem cells to the protective bone marrow niche.[4][5] By inhibiting HCK, this compound impairs CXCL12-induced cell migration, suggesting a potential role in disrupting the supportive microenvironment that shields leukemic cells from chemotherapy.[4][5]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data on the inhibitory and anti-proliferative effects of this compound across various hematopoietic cell lines.
| Parameter | Value | Assay Condition | Reference |
| Ki (HCK) | 0.22 µM | In vitro kinase assay | [2] |
| EC50 (HIV-1) | 12.9 µM | HIV-1 replication assay | [2] |
| Cell Line | Cell Type | GI50 (µM) | Treatment Duration | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | 24 hours | [2] |
| KG1a | Acute Myeloid Leukemia (CD34+) | 5.0 - 5.8 | 24 hours | [2] |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | 24 hours | [2] |
| HEL | Erythroleukemia | 9.1 - 19.2 | 24 hours | [2] |
| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | 24 hours | [2] |
| Cell Line | Treatment | Effect | Reference |
| KG1a | This compound (3-9 µM) | Dose-dependent decrease in p-HCK, p-ERK, p-AKT, p-P70S6K | [2] |
| K562 & U937 | This compound (3-9 µM) + Erythropoietin | Decrease in ERK, AKT, and P70S6K phosphorylation | [2] |
| KG1a & U937 | This compound (6 µM) for 48h | Reduction in CXCL12-induced cell migration | [4][5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture
Leukemia cell lines such as KG1a, HL-60, HEL, and K562 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat 1 x 10^6 cells with this compound for 48 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for 48 hours, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-HCK, HCK, p-AKT, AKT, p-ERK, ERK, BAX, BCL-XL, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound has emerged as a promising selective inhibitor of HCK with potent anti-neoplastic activity in preclinical models of hematological malignancies.[1][3] Its ability to modulate key oncogenic signaling pathways, induce apoptosis, and inhibit cell proliferation underscores its therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate the role of this compound and HCK inhibition in the treatment of leukemia and other hematopoietic disorders.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. texaschildrens.org [texaschildrens.org]
The Function of iHCK-37 in PI3K/AKT Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), and its role in the inhibition of the PI3K/AKT signaling pathway. The dysregulation of the PI3K/AKT pathway is a critical factor in the pathogenesis of various malignancies, including acute myeloid leukemia (AML). This compound has demonstrated significant anti-neoplastic activity by modulating this pathway, leading to reduced cell viability and induction of apoptosis in cancer cells. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to the PI3K/AKT Pathway and HCK
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common feature in many cancers, contributing to tumorigenesis and therapeutic resistance. Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases, is often overexpressed in hematopoietic malignancies and has been identified as a key upstream regulator of the PI3K/AKT pathway. The targeted inhibition of HCK presents a promising therapeutic strategy for cancers driven by aberrant PI3K/AKT signaling.
This compound: A Potent Inhibitor of HCK
This compound (also known as ASN05260065) is a small molecule inhibitor that demonstrates high potency and specificity for HCK.[1] By targeting HCK, this compound effectively downregulates the downstream PI3K/AKT signaling cascade, making it a valuable tool for both research and potential therapeutic applications.
Quantitative Data for this compound
The following tables summarize the key quantitative parameters of this compound activity from various in vitro studies.
| Parameter | Value | Target/Cell Line(s) | Reference |
| Ki | 0.22 µM | Hck | [1][2] |
| EC50 | 12.9 µM | HIV-1 Viral Replication | [2] |
Table 1: Biochemical and Antiviral Activity of this compound
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 5.0 - 5.8 | [1] |
| KG1a | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 | [1] |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [1] |
| HEL | Erythroleukemia | 9.1 - 19.2 | [1] |
| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 | [1] |
Table 2: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
Mechanism of PI3K/AKT Pathway Inhibition by this compound
This compound exerts its inhibitory effect on the PI3K/AKT pathway primarily by targeting HCK, an upstream activator. The inhibition of HCK leads to a reduction in the phosphorylation of key downstream components of the pathway, most notably AKT.
Treatment with this compound has been shown to decrease the phosphorylation of AKT in a dose-dependent manner in various leukemia cell lines.[1] This reduction in active, phosphorylated AKT (p-AKT) disrupts the downstream signaling cascade that promotes cell survival and proliferation.
Downstream Effects of this compound on Apoptosis
The inhibition of the PI3K/AKT pathway by this compound leads to the induction of apoptosis in cancer cells. This is achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of programmed cell death. Specifically, treatment with this compound has been observed to:
-
Increase the expression of BAX: BAX is a pro-apoptotic protein that, when activated, promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade.
-
Decrease the expression of BCL-XL: BCL-XL is an anti-apoptotic protein that sequesters pro-apoptotic proteins like BAX, thereby preventing apoptosis.
-
Decrease the levels of caspase-3: While seemingly counterintuitive, the decrease in total caspase-3 levels in some contexts can be indicative of an apoptotic process that has already been initiated, leading to the consumption of the pro-caspase form.
The net effect of these changes is a shift in the cellular balance towards apoptosis, leading to the programmed death of cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the function of this compound in PI3K/AKT pathway inhibition.
Cell Culture of Leukemia Cell Lines
Materials:
-
Leukemia cell lines (e.g., KG1a, HL-60, K562)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
Maintain the cells in an incubator at 37°C with 5% CO2.
-
Monitor cell density and viability every 2-3 days using a hemocytometer and trypan blue exclusion.
-
Subculture the cells by diluting the cell suspension with fresh medium to maintain a cell density between 1x10^5 and 1x10^6 cells/mL.
Western Blot Analysis of Protein Phosphorylation
Materials:
-
Cultured leukemia cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-HCK, anti-HCK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed leukemia cells in 6-well plates at a density of 1x10^6 cells/well and allow them to acclimate.
-
Treat the cells with varying concentrations of this compound (e.g., 3-9 µM) or vehicle (DMSO) for the desired time (e.g., 48 hours).[1]
-
Harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-AKT) and a loading control (e.g., anti-GAPDH) to ensure equal loading.
Cell Viability (MTT) Assay
Materials:
-
Cultured leukemia cells
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of complete medium.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cultured leukemia cells
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed leukemia cells in 6-well plates and treat with this compound or vehicle as described for the Western blot analysis.
-
Harvest the cells (including any floating cells in the medium) by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a potent and selective inhibitor of HCK that effectively suppresses the PI3K/AKT signaling pathway. This inhibition leads to a reduction in the phosphorylation of AKT, which in turn modulates the expression of pro- and anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and for those studying the broader role of the PI3K/AKT pathway in cancer. Further in vivo studies are warranted to fully elucidate the clinical utility of this compound as a targeted cancer therapeutic.
References
The Selective HCK Inhibitor iHCK-37: A Novel Regulator of MAPK/ERK Signaling in Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the novel hematopoietic cell kinase (HCK) inhibitor, iHCK-37, and its targeted effects on the MAPK/ERK signaling pathway. In hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), where this pathway is often dysregulated, this compound has demonstrated significant anti-neoplastic activity. This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in the development of targeted cancer therapies.
Introduction
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade is a critical intracellular pathway that governs fundamental cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, including hematological malignancies, making it a prime target for therapeutic intervention. Hematopoietic cell kinase (HCK), a member of the Src family of proto-oncogenic tyrosine kinases, is frequently overexpressed in hematopoietic stem cells of patients with MDS and de novo AML, where it contributes to oncogenesis.[2]
This compound has been identified as a potent and specific inhibitor of HCK.[2][3][4] By targeting HCK, this compound effectively modulates downstream signaling, leading to the downregulation of the MAPK/ERK and PI3K/AKT pathways.[2][3][5] This inhibitory action culminates in reduced phosphorylation of key signaling molecules like ERK and AKT, ultimately inducing cell-cycle arrest and apoptosis in leukemia cells.[3] This guide will delve into the technical details of this compound's function and provide the necessary information for its scientific evaluation.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects through the specific inhibition of HCK. This action initiates a cascade of downstream effects, primarily impacting the MAPK/ERK and PI3K/AKT signaling pathways.
Direct Inhibition of HCK
This compound is a potent and specific inhibitor of HCK with a Ki value of 0.22 μM.[1][3][4] By binding to HCK, this compound blocks its kinase activity, preventing the phosphorylation of its downstream substrates.
Downregulation of the MAPK/ERK Signaling Pathway
The inhibition of HCK by this compound leads to a significant reduction in the activation of the MAPK/ERK pathway. This is observed as a dose-dependent decrease in the phosphorylation of ERK1/2.[3] The reduced activation of this pathway contributes to the anti-proliferative effects of this compound.
Concurrent Inhibition of the PI3K/AKT Signaling Pathway
In addition to its effects on the MAPK/ERK pathway, this compound also leads to the downregulation of the PI3K/AKT signaling cascade.[2][3][5] This is evidenced by a reduction in the phosphorylation of AKT. The simultaneous inhibition of these two key survival pathways likely contributes to the potent anti-neoplastic activity of this compound.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| Ki | 0.22 µM | HCK | [1][3][4] |
| EC50 | 12.9 µM | HIV-1 Replication | [1][3][4] |
Table 2: Antiproliferative Activity (GI50) of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | GI50 (µM) | Incubation Time | Reference |
| HL60 | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 µM | 24 hours | [1][3] |
| KG1a | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 µM | 24 hours | [1][3] |
| U937 | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 µM | 24 hours | [1][3] |
| HEL | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 µM | 24 hours | [1][3] |
| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 µM | 24 hours | [1][3] |
| KU-812 | Human Leukemia | 66.5 µM | Not Specified | [2] |
Table 3: Effect of this compound on Downstream Signaling in Leukemia Cell Lines
| Cell Line | Treatment | Effect | Reference |
| KG1a (AML/CD34+) | 3 - 9 µM this compound | Dose-dependent decrease in p-HCK, p-ERK, p-AKT, p-p70S6K | [3] |
| K562 and U937 (HCK silenced) | 3 - 9 µM this compound + Erythropoietin | Decrease in ERK, AKT, and P70S6K phosphorylation | [3] |
Table 4: In Vivo Efficacy of this compound in a Murine Leukemia Model
| Parameter | Treatment | Outcome | Reference |
| p-ERK and p-AKT levels in bone marrow | 2.5, 5.0, or 10.0 µM this compound (intraperitoneal) | Reduced phosphorylation levels of ERK and AKT | [5] |
| Leukocyte numbers | This compound treatment | Reduced leukocyte numbers | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of leukemia cells.
Materials:
-
Leukemia cell lines (e.g., HL60, KG1a, K562)
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol is used to determine the effect of this compound on the phosphorylation status of ERK.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT and MAPK Signaling Pathways in Erythropoietin Signalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. benchchem.com [benchchem.com]
The Potent Anti-Leukemic Properties of iHCK-37: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel hematopoietic cell kinase (HCK) inhibitor, iHCK-37, and its significant potential as a therapeutic agent against various forms of leukemia. This compound has demonstrated potent anti-neoplastic activity by targeting key oncogenic pathways, leading to reduced cell viability, cell cycle arrest, and apoptosis in leukemia cells, while showing minimal effects on normal hematopoietic cells.[1][2] This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Introduction to this compound and its Target
This compound, also known as ASN05260065, is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK) with a Ki value of 0.22 μM.[3][4] HCK, a member of the Src family of non-receptor protein tyrosine kinases, is predominantly expressed in hematopoietic cells and is often overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Chronic Myeloid Leukemia (CML).[1][5][6] This overexpression is associated with poor prognosis and the activation of oncogenic signaling pathways that promote cancer cell proliferation and survival.[5][7] this compound's targeted inhibition of HCK presents a promising strategy for the treatment of these leukemias.[6]
Mechanism of Action
The anti-leukemic effects of this compound are primarily mediated through the downregulation of two critical oncogenic signaling pathways: the MAPK/ERK and PI3K/AKT pathways.[1][2] By inhibiting HCK, this compound effectively reduces the phosphorylation and subsequent activation of key downstream effectors, including ERK and AKT.[1][3] This disruption of pro-survival signaling culminates in several anti-cancer outcomes:
-
Induction of Apoptosis: this compound promotes programmed cell death by increasing the expression of the pro-apoptotic protein BAX while decreasing the expression of the anti-apoptotic protein BCL-XL and caspase-3.[1]
-
Cell Cycle Arrest: The inhibitor causes leukemia cells to arrest in the G2/M phase of the cell cycle, thereby halting their proliferation.[1]
-
Reduced Cell Viability and Proliferation: Treatment with this compound leads to a dose-dependent reduction in the growth and viability of various leukemia cell lines.[3][7]
Furthermore, this compound has been shown to modulate the CXCL12/CXCR4 axis, which is crucial for the interaction between leukemia cells and the bone marrow microenvironment.[8][9] By inhibiting this pathway, this compound can reduce leukemia cell migration and actin polymerization.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Leukemia Type | GI50 (μM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.5 |
| U937 | Histiocytic Lymphoma | 0.3 |
| KG1a | Acute Myeloid Leukemia (CD34+) | 2.0 |
| OCI-AML3 | Acute Myeloid Leukemia | 4.2 |
| MOLM13 | Acute Myeloid Leukemia | 8.5 |
| HEL | Erythroleukemia | 5.0-9.1 |
| K562 | Chronic Myeloid Leukemia | 9.8-19.2 |
| RS4;11 | Acute Lymphoblastic Leukemia | 2.1 |
| Jurkat | Acute Lymphoblastic Leukemia | 3.9 |
Data compiled from multiple sources.[3][7]
Table 2: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | Treatment | Duration | Effect |
| Various Leukemia Cell Lines | This compound (5 µM) | 48h | Significant reduction in cell viability and increase in apoptosis.[10] |
| MDS and AML CD34+ cells | This compound (5 µM) | 96h | Reduction in the number of leukemic CD34+ cells in a 3D co-culture system.[1][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's anti-leukemic properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Leukemia cell lines (KG1a, HL-60, HEL, and K562) are seeded in 96-well plates.
-
Treatment: Cells are treated with vehicle (DMSO) or this compound (5 µM) alone or in combination with 5-Azacytidine (1 µM) or Cytarabine (1 µM).
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Treatment: Leukemia cells are treated as described in the cell viability assay.
-
Cell Harvesting and Washing: After 48 hours, cells are harvested and washed with PBS.
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated and harvested as in the apoptosis assay.
-
Fixation: Cells are fixed in ethanol.
-
Staining: Fixed cells are treated with RNase and stained with Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
-
Protein Extraction: Total protein is extracted from treated and untreated leukemia cell lines.
-
Protein Quantification: Protein concentration is determined using a standard protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-HCK, HCK, p-AKT, AKT, BAX, BCL-XL, caspase-3, p-ERK1/2, ERK1/2, and GAPDH).
-
Secondary Antibody and Detection: The membrane is incubated with a corresponding secondary antibody and the protein bands are visualized using an enhanced chemiluminescence (ECL) system.
Visualizations of Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Simplified signaling cascade of this compound's anti-leukemic action.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro effects of this compound.
Conclusion
This compound is a promising novel inhibitor of HCK with significant anti-leukemic properties. Its ability to selectively target leukemia cells through the inhibition of the MAPK/ERK and PI3K/AKT pathways, leading to apoptosis and cell cycle arrest, underscores its therapeutic potential. The additive effects observed when combined with standard chemotherapeutic agents further highlight its value in potential combination therapies for AML and other hematological malignancies.[1][2] Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound in the treatment of leukemia.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are HCK inhibitors and how do they work? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 9. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
iHCK-37: A Technical Guide on its Potential to Inhibit HIV-1 Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (Hck), and its potential as an anti-HIV-1 agent. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assessing its antiviral activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and its Target
This compound (also known as ASN05260065) is a small molecule inhibitor targeting Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases.[1] Hck is primarily expressed in cells of hematopoietic origin, such as macrophages and B lymphocytes.[2] In the context of HIV-1, Hck plays a crucial role in the viral life cycle, particularly in macrophages, a key reservoir for the virus. The HIV-1 accessory protein Nef activates Hck, leading to downstream signaling that enhances viral replication and pathogenesis.[2][3] By inhibiting Hck, this compound presents a potential therapeutic strategy to disrupt these processes and block HIV-1 replication.
Quantitative Data Summary
The following table summarizes the known quantitative metrics for this compound's activity against its direct target, Hck, and its efficacy in inhibiting HIV-1 replication.
| Parameter | Value | Description |
| Ki | 0.22 µM | The inhibition constant for Hck, indicating the concentration of this compound required to produce half-maximum inhibition.[1][4] |
| EC50 | 12.9 µM | The half-maximal effective concentration for blocking HIV-1 viral replication.[1][4] |
Mechanism of Action
The HIV-1 Nef protein is a key virulence factor that manipulates host cell signaling pathways to promote viral replication and immune evasion.[3] One of its critical interactions is with the SH3 domain of Hck, which leads to the constitutive activation of Hck's kinase domain.[3][5] This activation is thought to promote a cellular environment conducive to viral replication in myeloid cells.[4][6]
This compound acts as a kinase inhibitor, presumably by competing with ATP for binding to the catalytic site of Hck. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades initiated by the Nef-Hck interaction and ultimately blocking HIV-1 replication. In the context of leukemia, this compound has been shown to downregulate the MAPK/ERK and PI3K/AKT signaling pathways, which are also known to be involved in HIV-1 replication.[7][8]
Experimental Protocols
The following is a representative, detailed protocol for determining the anti-HIV-1 activity of this compound using a p24 antigen capture ELISA. This method is based on standard assays for evaluating HIV-1 replication inhibitors.
Cell Culture and Maintenance
-
Cell Line: Use a human T-lymphocyte cell line susceptible to HIV-1 infection, such as CEM-T4, or a monocyte-macrophage cell line like U937.
-
Culture Medium: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
HIV-1 Virus Stock Preparation
-
Virus Strain: Use a laboratory-adapted strain of HIV-1, such as HIV-1 IIIB or HIV-1 NL4-3.
-
Stock Production: Propagate the virus in the selected cell line. Harvest the cell culture supernatant when cytopathic effects are maximal.
-
Titration: Determine the virus titer (TCID50 - 50% tissue culture infectious dose) to ensure a consistent multiplicity of infection (MOI) for subsequent experiments.
Anti-HIV-1 Activity Assay (p24 ELISA)
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. The final concentrations should bracket the expected EC50 value (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Infection and Treatment: Infect the cells with HIV-1 at a predetermined MOI (e.g., 0.01). Immediately after infection, add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell-free supernatant.
-
p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercially available p24 antigen capture ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value using a non-linear regression analysis.
-
Cytotoxicity Assay
-
Procedure: Perform a parallel assay without virus infection to assess the cytotoxicity of this compound.
-
Method: Use a standard cell viability assay, such as MTT or MTS, to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI): Calculate the SI as the ratio of CC50 to EC50. A higher SI value indicates a more favorable safety profile.
Conclusion and Future Directions
This compound demonstrates clear potential as an anti-HIV-1 therapeutic agent by targeting a host cell factor, Hck, that is exploited by the virus. Its potent inhibition of Hck and its efficacy in blocking HIV-1 replication in vitro make it a compelling lead compound for further development.
Future research should focus on:
-
Elucidating the precise downstream effects of Hck inhibition in the context of HIV-1 infection in primary human macrophages.
-
Evaluating the efficacy of this compound against a broader range of HIV-1 strains, including clinical isolates.
-
Conducting in vivo studies in relevant animal models to assess the compound's pharmacokinetic properties, safety, and antiviral efficacy.
-
Investigating the potential for combination therapy with existing antiretroviral drugs to enhance viral suppression and reduce the emergence of drug resistance.
By further exploring the therapeutic potential of this compound, the scientific community can advance the development of novel host-directed therapies for the treatment of HIV-1 infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Nef Selectively Activates Src Family Kinases Hck, Lyn, and c-Src through Direct SH3 Domain Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of HIV-1 Nef-mediated activation of the myeloid Src-family kinase Hck block HIV-1 replication in macrophages and disrupt MHC-I downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct and Quantitative Single-Cell Analysis of Human Immunodeficiency Virus Type 1 Reactivation from Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of HIV-1 Nef-Mediated Activation of the Myeloid Src-Family Kinase Hck Block HIV-1 Replication in Macrophages and Disrupt MHC-I Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtle Dynamic Changes Accompany Hck Activation by HIV-1 Nef and are Reversed by an Antiretroviral Kinase Inhibitor: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential of iHCK-37 in Acute Myeloid Leukemia: A Technical Guide
An In-depth Review of Preclinical Research on a Novel Hematopoietic Cell Kinase Inhibitor
This technical guide provides a comprehensive overview of the early-stage research on iHCK-37, a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), for the treatment of Acute Myeloid Leukemia (AML). This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the mechanism of action, preclinical efficacy, and experimental methodologies employed in the initial evaluation of this compound.
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a clear need for novel therapeutic strategies.[1][2] Overexpression of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases, has been identified in AML and is associated with the oncogenic process.[1][2][3] The small molecule inhibitor, this compound, has emerged as a promising targeted therapy. Preclinical studies have demonstrated its ability to selectively induce apoptosis and inhibit proliferation in AML cells while sparing normal hematopoietic stem cells.[1][3][4] This on-target activity is primarily achieved through the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][3] Furthermore, this compound has shown additive or synergistic effects when combined with standard-of-care chemotherapeutic agents for AML, such as cytarabine (B982) and 5-azacytidine.[1][5] This guide synthesizes the key findings from this early research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of HCK. This inhibition disrupts downstream signaling cascades crucial for the survival and proliferation of AML cells.
The HCK-PI3K/AKT and HCK-MAPK/ERK Signaling Axes
In AML cells, HCK is a critical upstream regulator of two major pro-survival signaling pathways: the PI3K/AKT and MAPK/ERK pathways.[1][3] Upon inhibition by this compound, the phosphorylation and subsequent activation of key downstream effectors, including AKT and ERK, are significantly reduced.[1][3] This disruption leads to a cascade of events culminating in decreased cell proliferation and induction of apoptosis. The pro-apoptotic protein BAX has been observed to be upregulated, while the anti-apoptotic protein BCL-XL is downregulated following this compound treatment.[1]
Role in CXCL12/CXCR4-Mediated Cell Migration
The CXCL12/CXCR4 axis is pivotal for the homing and retention of AML cells within the protective bone marrow niche.[6][7] HCK has been identified as a key mediator in this pathway. Inhibition of HCK by this compound has been shown to impair the CXCL12-induced migration of AML cells.[6] This effect is associated with a disruption of the activation of PI3K/AKT and MAPK/ERK signaling downstream of CXCR4, as well as a reduction in actin polymerization, which is essential for cell motility.[6][7]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified across various AML cell lines and in vivo models. The following tables summarize the key findings.
In Vitro Efficacy of this compound
| Cell Line | Type | Parameter | Value | Reference |
| KG1a | AML (CD34+) | GI50 | 2.0 µM | [8] |
| HL-60 | APL | GI50 | 0.5 µM | [8] |
| U937 | AML | GI50 | 0.3 µM | [8] |
| OCI-AML3 | AML | GI50 | 4.2 µM | [8] |
| MOLM13 | AML | GI50 | 8.5 µM | [8] |
| K562 | CML | GI50 | 9.8 µM | [8] |
| Hel | Erythroleukemia | GI50 | 5.0 µM | [8] |
GI50: 50% growth inhibition concentration.
In Vivo Efficacy of this compound in Xenograft Models
| Cell Line | Parameter | Reduction vs. Vehicle | Reference |
| U937 | Tumor Growth | 62% | [8] |
| U937 | Tumor Volume | 68% | [8] |
| OCI-AML3 | Tumor Growth | 66% | [8] |
| OCI-AML3 | Tumor Volume | 71% | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of AML cell lines, which is an indicator of cell viability.
Materials:
-
AML cell lines (e.g., KG1a, HL-60, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (and/or in combination with other drugs like cytarabine) for 48 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Western Blotting for Phosphorylated Proteins
This protocol is used to detect the levels of phosphorylated proteins in key signaling pathways to elucidate the mechanism of action of this compound.
Materials:
-
AML cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HCK, anti-HCK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BAX, anti-BCL-XL)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Mouse Model
This protocol describes the use of a mouse model to evaluate the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
AML cell lines (e.g., U937, OCI-AML3)
-
This compound for in vivo administration
-
Vehicle control (e.g., DMSO)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject AML cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) or vehicle control according to the planned dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting).
Conclusion and Future Directions
The early research on this compound has established it as a promising therapeutic candidate for AML. Its selective action against leukemic cells and its ability to modulate key survival pathways provide a strong rationale for further development. The additive effects observed with standard chemotherapy agents suggest that this compound could be a valuable component of combination therapy regimens, potentially overcoming drug resistance and improving patient outcomes.
Future research should focus on a more detailed characterization of the in vivo efficacy and safety profile of this compound in a broader range of AML subtypes. Investigating potential biomarkers to identify patients most likely to respond to this compound therapy will be crucial for its clinical translation. Furthermore, optimizing combination strategies with other targeted agents or immunotherapies could unlock the full therapeutic potential of HCK inhibition in AML.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CXCL12-induced chemotaxis is impaired in T cells from patients with ZAP-70-negative chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Unveiling the Anti-Leukemic Potential of iHCK-37: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro investigation of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK). These guidelines are designed to assist researchers in evaluating the anti-neoplastic properties of this compound, particularly in the context of myeloid leukemias.
Introduction to this compound
This compound is a small molecule inhibitor targeting HCK, a member of the Src family of non-receptor tyrosine kinases. HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling pathways that drive cell proliferation, survival, and drug resistance.[1][2] this compound has demonstrated significant anti-leukemic activity in preclinical studies by modulating key cellular processes, leading to reduced cell viability and the induction of apoptosis.[1][3]
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of HCK. This inhibition leads to the downregulation of two major signaling cascades: the MAPK/ERK and the PI3K/AKT pathways.[1][3] Both pathways are critical for the survival and proliferation of leukemia cells. By blocking these pathways, this compound effectively induces cell cycle arrest and promotes programmed cell death (apoptosis).[1]
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound's in vitro activity.
| Parameter | Value | Target | Reference |
| Ki | 0.22 µM | Hck | [4] |
Table 1: Kinase Inhibitory Activity of this compound.
| Cell Line | Cancer Type | GI₅₀ (µM) | Treatment Duration | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | 24 hours | [4] |
| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | 24 hours | [4] |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | 24 hours | [4] |
| HEL | Erythroleukemia | 9.1 - 19.2 | 24 hours | [4] |
| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | 24 hours | [4] |
Table 2: Growth Inhibition (GI₅₀) of this compound in various leukemia cell lines.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL-60, KG1a, U937, HEL, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10⁵ cells/mL in 180 µL of complete culture medium.[5] Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: After 24 hours, add 20 µL of this compound at various concentrations (e.g., a serial dilution from 0.1 to 100 µM) to the respective wells.[5] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]
-
Formazan (B1609692) Solubilization: Centrifuge the plate at 800 rpm for 5 minutes. Carefully aspirate the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound (e.g., 5 µM) or vehicle control for 48 hours.[6]
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of leukemia cells.
Materials:
-
Leukemia cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 5 µM) or vehicle control for 48 hours.[6]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in the HCK signaling pathway following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound (e.g., 5 µM) for 48 hours.[6] Lyse the cells in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. (See Table 3 for a list of relevant antibodies).
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
| Target Protein | Phosphorylation Site | Suggested Antibody Source |
| HCK | - | Abcam (ab75839) |
| p-HCK | Tyr410 | Abcam (ab61055) |
| AKT | - | Santa Cruz (sc-8312) |
| p-AKT | - | Santa Cruz (sc-33437) |
| ERK1/2 | - | Invitrogen (44-654G) |
| p-ERK1/2 | pTpY185/187 | Invitrogen (44-680G) |
| BAX | - | Santa Cruz (sc-20067) |
| BCL-XL | - | Santa Cruz (sc-8392) |
| Caspase-3 | - | - |
| GAPDH | - | - |
| β-actin | - | - |
Table 3: Recommended primary antibodies for Western Blot analysis.[1]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits HCK, leading to downregulation of PI3K/AKT and MAPK/ERK pathways.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for iHCK-37 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
iHCK-37 is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases. HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling.[1][2] this compound has demonstrated significant anti-leukemic activity by reducing cell viability, inducing apoptosis, and causing cell cycle arrest in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to study its effects on cancer cells.
Mechanism of Action
This compound exerts its anti-neoplastic effects by targeting HCK, which leads to the downregulation of key pro-survival signaling pathways. Specifically, inhibition of HCK by this compound results in reduced phosphorylation and activation of the MAPK/ERK and PI3K/AKT pathways.[1][3] This disruption of oncogenic signaling culminates in cell cycle arrest, primarily at the G2/M phase, and the induction of apoptosis.[1] The apoptotic response is further characterized by an increased ratio of pro-apoptotic BAX to anti-apoptotic BCL-XL proteins.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the in vitro efficacy of this compound against various leukemia cell lines.
Table 1: Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Treatment Duration (hours) |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 5.0 - 5.8 | 24 |
| KG1a | Acute Myeloid Leukemia (AML, CD34+) | 5.0 - 5.8 | 24 |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | 24 |
| HEL | Erythroleukemia | 9.1 - 19.2 | 24 |
| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 | 24 |
Table 2: Other In Vitro Activities of this compound
| Parameter | Value | Cell/System | Reference |
| HCK Inhibition (Ki) | 0.22 µM | Biochemical Assay | |
| HIV-1 Viral Replication (EC50) | 12.9 µM | Cell-based Assay | [5] |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., KG1a, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed leukemia cells into a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate overnight at 37°C in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Seed 1 x 106 cells in a 6-well plate and treat with the desired concentration of this compound or vehicle control for 48 hours.[4]
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Leukemia cell lines
-
This compound
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 1 x 106 cells in a 6-well plate and treat with this compound or vehicle control for 48 hours.[4]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Phosphorylated ERK and AKT
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound (e.g., 6 µM) for 48 hours.[3][6]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Chemotaxis Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migration of leukemia cells towards a chemoattractant like CXCL12.
Materials:
-
Leukemia cell lines (e.g., KG1a, U937)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Serum-free medium (e.g., RPMI-1640 with 0.5% BSA)
-
Flow cytometer or plate reader for quantification
Procedure:
-
Pre-treat leukemia cells with this compound (e.g., 3, 6, or 9 µM) or vehicle for 48 hours.[3][6]
-
Add 600 µL of serum-free medium containing the chemoattractant (CXCL12) to the lower chamber of the Transwell plate. Use medium without the chemoattractant as a negative control.
-
Add 100 µL of the pre-treated cell suspension (1 x 106 cells/mL) to the upper chamber of the Transwell insert.
-
Quantify the number of cells that have migrated to the lower chamber using a flow cytometer or by staining the migrated cells and measuring absorbance.
-
Calculate the migration index as the fold change in migration compared to the negative control.
Visualizations
Caption: this compound inhibits HCK, blocking downstream PI3K/AKT and MAPK/ERK pathways.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. benchchem.com [benchchem.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Measuring iHCK-37 Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to quantitatively assess the effects of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK). This document outlines the experimental workflow, from cell lysis and protein quantification to immunodetection, and includes data presentation guidelines and visualizations of the relevant signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting HCK, a member of the Src family of non-receptor tyrosine kinases. HCK is a key component in multiple signaling pathways that regulate cell proliferation, migration, and survival.[1][2] Dysregulation of HCK activity has been implicated in various hematological malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[3][4]
The primary mechanism of action for this compound involves the downregulation of the PI3K/AKT and MAPK/ERK signaling cascades.[3][5][6] By inhibiting HCK, this compound effectively reduces the phosphorylation and subsequent activation of key downstream effectors such as AKT and ERK.[3][4][7] This disruption of oncogenic signaling pathways can lead to decreased cell viability, cell cycle arrest, and the induction of apoptosis in cancer cells.[3]
Data Presentation: Quantifying the Effects of this compound
The efficacy of this compound is typically assessed by measuring changes in the phosphorylation status of its target and downstream proteins. The following table summarizes the key proteins of interest and the expected changes following treatment with this compound.
| Target Protein | Molecular Weight (kDa) | Expected Change with this compound Treatment |
| Phospho-HCK | ~60 | Decrease |
| Total HCK | ~60 | No significant change |
| Phospho-AKT (p-AKT) | ~60 | Decrease |
| Total AKT | ~60 | No significant change |
| Phospho-ERK1/2 (p-ERK1/2) | ~44/42 | Decrease |
| Total ERK1/2 | ~44/42 | No significant change |
| BAX | ~23 | Increase |
| BCL-XL | ~30 | Decrease |
| Caspase-3 | ~35 (pro-form), ~17/19 (cleaved) | Decrease in pro-form, increase in cleaved forms |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the comprehensive workflow for the Western blot protocol.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. biocompare.com [biocompare.com]
- 5. nsjbio.com [nsjbio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Determination of iHCK-37 Activity using a Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the inhibitory activity of iHCK-37 against Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases. HCK is a key mediator in signaling pathways that regulate immune responses, cell proliferation, and migration.[1][2] Its dysregulation has been implicated in various diseases, including leukemia and inflammatory disorders.[1][3] The following protocols describe a robust in vitro kinase assay to quantify the potency of inhibitors like this compound, a known potent and specific HCK inhibitor.[4][5][6][7][8]
Introduction to HCK and the Role of Kinase Assays
Hematopoietic Cell Kinase (HCK) is a cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells, particularly those of the myeloid and B-lymphocyte lineages.[1][3] It plays a crucial role in signal transduction downstream of various receptors, including cytokine receptors and receptor tyrosine kinases.[3] Upon activation, HCK phosphorylates downstream target proteins, initiating signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.[3][9]
Kinase assays are fundamental tools in drug discovery for identifying and characterizing kinase inhibitors.[10] These assays measure the enzymatic activity of a kinase, which is the transfer of a phosphate (B84403) group from ATP to a substrate.[10] By quantifying the reduction in kinase activity in the presence of a test compound, the potency of the inhibitor, typically expressed as an IC50 value, can be determined. Various assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[10][11][12] This protocol will focus on a luminescence-based assay format, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[1]
This compound: A Potent HCK Inhibitor
This compound (also known as ASN05260065) is a potent and specific inhibitor of HCK with a reported Ki value of 0.22 μM.[4][5][6][7][8] It has been shown to exhibit anti-proliferative activity in various leukemia cell lines and can block HIV-1 replication.[4][5][7] In cellular models, this compound treatment leads to a dose-dependent decrease in the phosphorylation of HCK and downstream signaling proteins such as ERK and AKT.[4][5]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Ki | 0.22 μM | Biochemical assay against HCK | [4][5][6][7][8] |
| EC50 | 12.9 μM | HIV-1 Replication Assay | [4][5] |
| GI50 | 5.0-5.8 μM | AML cell lines (HL60, KG1a, U937) | [4][5] |
| GI50 | 9.1-19.2 μM | CML cell lines (HEL, K562) | [4][5] |
Experimental Protocols
This section details the protocol for a biochemical assay to determine the inhibitory activity of this compound against the HCK enzyme. The protocol is adapted from commercially available kinase assay kits and general kinase assay principles.[1]
Materials and Reagents
| Reagent | Supplier | Catalog # |
| Recombinant Human HCK (GST-tagged) | BPS Bioscience | 40440 |
| PTK Substrate (Poly-Glu,Tyr 4:1) | BPS Bioscience | 40217 |
| ATP | BPS Bioscience | 79686 |
| 5x Kinase Buffer 1 | BPS Bioscience | 79334 |
| ADP-Glo™ Kinase Assay | Promega | V6930 |
| This compound | MedchemExpress | HY-139147 |
| DMSO | Sigma-Aldrich | D2650 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D9779 |
| White, 96-well plate | Corning | 3917 |
| Ultra-pure water |
Reagent Preparation
| Reagent | Preparation |
| 1x Kinase Buffer | Dilute the 5x Kinase Buffer 1 to 1x with ultra-pure water. For example, mix 200 µL of 5x buffer with 800 µL of water. An optional addition of DTT to a final concentration of 1 mM can be made. |
| Enzyme Solution (HCK) | Thaw the recombinant HCK enzyme on ice. Dilute the enzyme to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. Keep on ice. |
| Substrate/ATP Master Mix | Prepare a master mix containing the PTK substrate and ATP in 1x Kinase Buffer. The final concentration of the substrate and ATP in the reaction will depend on the specific experimental goals (e.g., ATP concentration at Km). A common starting point is 0.2 mg/mL for the substrate and 10 µM for ATP. |
| This compound Stock Solution | Prepare a 10 mM stock solution of this compound in 100% DMSO. |
| This compound Serial Dilutions | Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 10%) to create a 10x concentrated inhibitor solution series. This is to ensure the final DMSO concentration in the assay does not exceed 1%. |
Assay Procedure (96-well plate format)
-
Add Master Mix: To each well of a white 96-well plate, add 12.5 µL of the Substrate/ATP Master Mix.
-
Add Inhibitor or Vehicle:
-
For "Test Inhibitor" wells, add 2.5 µL of the serially diluted this compound solutions.
-
For "Positive Control" (no inhibitor) wells, add 2.5 µL of the vehicle (e.g., 10% DMSO in 1x Kinase Buffer).
-
For "Blank" (no enzyme) wells, add 2.5 µL of the vehicle.
-
-
Add Enzyme or Buffer:
-
To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted HCK enzyme solution to initiate the reaction.
-
To the "Blank" wells, add 10 µL of 1x Kinase Buffer.
-
-
Incubation: Gently mix the plate and incubate at 30°C for 30-60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Convert ADP to ATP and Measure Luminescence:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Subtract the average luminescence signal of the "Blank" wells from all other wells.
-
The "Positive Control" represents 100% kinase activity.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
HCK Signaling Pathway
Caption: Simplified HCK signaling pathway and point of inhibition by this compound.
Experimental Workflow for HCK Kinase Assay
Caption: Step-by-step workflow for the HCK kinase inhibition assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. HCK - Wikipedia [en.wikipedia.org]
- 3. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
iHCK-37 solubility and preparation for experiments
For Research Use Only
Product Information
iHCK-37, also known as ASN05260065, is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of non-receptor tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), making it a promising therapeutic target.[3] this compound has demonstrated anti-neoplastic activity in preclinical models by inducing cell cycle arrest and apoptosis.[2][4]
| Property | Value | Reference |
| Synonyms | ASN05260065 | [1] |
| Molecular Formula | C₃₀H₃₂N₄O₂S₂ | [5] |
| Molecular Weight | 544.73 g/mol | [5] |
| CAS Number | 516478-09-4 | [5] |
| Ki (Hck) | 0.22 µM | [1] |
Solubility and Storage
This compound exhibits high solubility in organic solvents and requires specific storage conditions to maintain its stability. It is crucial to prepare fresh working solutions for in vivo experiments on the day of use.[1]
| Parameter | Details | Reference |
| Solubility | DMSO: 275 mg/mL (504.84 mM) with ultrasonic assistance.A 10 mM stock solution in DMSO is commonly used. | [2][5][6] |
| Storage (Powder) | -20°C for up to 3 years.4°C for up to 2 years. | [5] |
| Storage (Stock Solution in DMSO) | -80°C for up to 6 months.-20°C for up to 1 month.Aliquot to prevent repeated freeze-thaw cycles. | [1][6][7] |
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of HCK.[1] In hematopoietic cancer cells, HCK is a key signaling node that, when activated, promotes cell survival, proliferation, and migration through the activation of downstream oncogenic pathways.[4][8] this compound has been shown to downregulate the PI3K/AKT and MAPK/ERK signaling cascades.[3][4] This inhibition leads to reduced phosphorylation of key pathway components like AKT and ERK, ultimately resulting in decreased cell viability, G2/M phase cell-cycle arrest, and induction of apoptosis through the modulation of BAX and BCL-XL proteins.[2][4]
Caption: this compound inhibits HCK, blocking PI3K/AKT and MAPK/ERK pathways.
Application Protocols
In Vitro Potency & Recommended Concentrations
This compound shows dose-dependent antiproliferative activity across various myeloid leukemia cell lines.[1]
| Parameter | Cell Lines | Value (µM) | Reference |
| GI₅₀ (Growth Inhibition 50%) | AML (HL60, KG1a, U937) | 5.0 - 5.8 | [1] |
| CML (HEL, K562) | 9.1 - 19.2 | [1] | |
| EC₅₀ (HIV-1 Replication) | - | 12.9 | [1][5] |
| Effective Concentration | Chemotaxis Assays | 3 - 9 | [8][9] |
| Cell Viability/Apoptosis | 5 | [10] | |
| Western Blotting | 3 - 9 | [1] |
Protocol: Stock Solution Preparation
-
Reconstitution: To prepare a 10 mM stock solution, add 1.836 mL of DMSO to 10 mg of this compound powder (MW: 544.73).
-
Solubilization: Vortex thoroughly and/or sonicate briefly until the solution is clear.
-
Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C as per the guidelines in Section 2.0.
Protocol: In Vitro Treatment of Leukemia Cell Lines
This protocol provides a general workflow for assessing the effect of this compound on cell viability and signaling pathways.
Caption: General workflow for in vitro experiments using this compound.
-
Cell Seeding: Plate leukemia cells (e.g., KG1a, HL-60) at a suitable density in appropriate culture medium.
-
Preparation of Working Solution: Dilute the 10 mM DMSO stock solution of this compound in fresh culture medium to achieve the desired final concentration (e.g., 5 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Add the this compound working solution or vehicle control to the cells.
-
Incubation: Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4][11]
-
Downstream Analysis:
-
Western Blot: Lyse cells and probe for total and phosphorylated levels of HCK, AKT, and ERK to confirm pathway inhibition.[4]
-
Cell Viability/Apoptosis: Analyze cells using assays such as MTT or flow cytometry with Annexin V/PI staining.[4]
-
Chemotaxis Assay: Pre-treat cells with this compound for 48 hours before seeding into the upper chamber of a Transwell plate, with a chemoattractant like CXCL12 in the lower chamber.[8][9]
-
In Vivo Experimental Guidelines
This compound has been evaluated in a murine model of leukemia, demonstrating its ability to reduce pathway activation and leukocyte counts.[4]
| Parameter | Details | Reference |
| Animal Model | hCG-PML-RARα transgenic mice (leukemia model) | [4][11] |
| Administration | Intraperitoneal (i.p.) injection | [11] |
| Vehicle | DMSO | [11] |
| Dosing | 2.5, 5.0, or 10.0 µM solution administered | [11] |
| Treatment Duration | 24, 48, or 72 hours | [11] |
| Endpoint Analysis | Leukocyte counts (Peripheral Blood)Western Blot of p-ERK, p-AKT (Bone Marrow) | [4][11] |
Protocol: In Vivo Administration (Leukemia Mouse Model)
-
Animal Acclimatization: Allow mice to acclimatize according to institutional guidelines.
-
Preparation of Dosing Solution: Prepare the required concentration of this compound in DMSO. The working solution should be prepared fresh on the day of dosing.[1]
-
Administration: Administer the this compound solution or a DMSO vehicle control via intraperitoneal injection.
-
Monitoring: Observe animals for any adverse effects throughout the treatment period.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound (ASN05260065) | Src | 516478-09-4 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Determining the Optimal Dose-Response Curve for iHCK-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
iHCK-37 is a potent and selective inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1][2] HCK is overexpressed in various hematological malignancies, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS), where it plays a crucial role in oncogenic signaling.[3][4] this compound exerts its anti-neoplastic effects by downregulating key survival pathways, including the MAPK/ERK and PI3K/AKT signaling cascades.[3][4][5] This leads to reduced cell viability, cell cycle arrest, and induction of apoptosis in leukemia cells.[4] Determining the optimal dose-response curve for this compound is a critical first step in pre-clinical studies to ascertain its therapeutic window and to guide effective experimental design. This document provides a detailed protocol for establishing the dose-response relationship of this compound in relevant cancer cell lines.
This compound Signaling Pathway
This compound targets HCK, thereby inhibiting the phosphorylation and activation of downstream signaling molecules. This disruption of the MAPK/ERK and PI3K/AKT pathways ultimately leads to a reduction in cell proliferation and survival.
Figure 1: this compound inhibits HCK, leading to downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.
Experimental Protocols
To determine the optimal dose of this compound, a series of experiments should be conducted to assess its impact on cell viability, target engagement, and downstream signaling.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Leukemia cell lines (e.g., KG1a, HL-60, U937, K562)
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Western Blot Analysis for Pathway Modulation
This protocol assesses the dose-dependent effect of this compound on the phosphorylation of key proteins in the MAPK/ERK and PI3K/AKT pathways.
Materials:
-
Leukemia cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-HCK, HCK, p-ERK, ERK, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of this compound (e.g., based on the GI50 value) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest and lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Experimental Workflow
The following diagram illustrates the workflow for determining the optimal dose-response curve for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of iHCK-37 in Acute Myeloid Leukemia (AML) Cell Lines: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The proto-oncogene Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases, is frequently overexpressed in AML and is associated with poor prognosis.[1][2] iHCK-37 is a potent and specific inhibitor of HCK, demonstrating significant anti-neoplastic activity in AML cell lines.[3][4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound in AML cell lines.
This compound has been shown to reduce cell viability, induce apoptosis, and cause cell cycle arrest in various AML cell lines.[5][6] Its mechanism of action involves the downregulation of key oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[5][7][8] This inhibitor has demonstrated efficacy both as a single agent and in combination with standard AML therapeutic agents like 5-Azacytidine and Cytarabine, where it shows additive effects.[5][7]
Quantitative Data Summary
The anti-proliferative activity of this compound has been quantified across several AML cell lines. The following table summarizes the 50% growth inhibition (GI50) values after 24-hour treatment.
| Cell Line | Type | GI50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | [3][4] |
| KG1a | Acute Myeloid Leukemia (CD34+) | 5.0 - 5.8 | [3][4] |
| U937 | Histiocytic Lymphoma | 5.0 - 5.8 | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its evaluation in AML cell lines.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on AML cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on AML cells.
Materials:
-
AML cell lines (e.g., HL-60, KG1a, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 5.0 µM to 20 µM.[3][4] Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate at a density of 5 x 10^5 cells/well in 2 mL of complete medium.
-
Treat the cells with this compound at the desired concentration (e.g., 5 µM) and a vehicle control for 48 hours.[6]
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed AML cells in a 6-well plate and treat with this compound (e.g., 5 µM) or vehicle for 48 hours.[5]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Western Blot Analysis
This protocol is for assessing the phosphorylation status of key proteins in the HCK signaling pathway.
Materials:
-
AML cell lines
-
Complete RPMI-1640 medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-HCK, anti-HCK, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BAX, anti-BCL-XL, anti-caspase-3, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat AML cells with this compound (e.g., 3-9 µM) for the desired time (e.g., 48 hours).[3]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. GAPDH is commonly used as a loading control.[6]
By following these protocols, researchers can effectively evaluate the therapeutic potential of this compound in AML cell lines and further elucidate its mechanisms of action.
References
- 1. Comprehensive analysis of the HCK gene in myeloid neoplasms: Insights into biological functions, prognosis, and response to antineoplastic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (ASN05260065) | Src | 516478-09-4 | Invivochem [invivochem.com]
- 5. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
Application Notes and Protocols: Synergistic Inhibition of Leukemia Cell Growth Using iHCK-37 in Combination with 5-Azacytidine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and experimental protocols for the combined use of iHCK-37, a selective Hematopoietic Cell Kinase (HCK) inhibitor, and 5-Azacytidine, a DNA methyltransferase (DNMT) inhibitor, for the investigation of their synergistic anti-leukemic effects.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The development of novel therapeutic strategies, including combination therapies, is crucial to improve patient outcomes.
This compound is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases. HCK is overexpressed in various hematological malignancies and plays a role in cell proliferation, survival, and differentiation through the MAPK/ERK and PI3K/AKT signaling pathways. Inhibition of HCK by this compound has been shown to reduce leukemia cell viability, promote cell-cycle arrest, and induce apoptosis.
5-Azacytidine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT) inhibitor.[1][2][3] At low concentrations, it leads to the re-expression of silenced tumor suppressor genes. At higher concentrations, it exhibits cytotoxicity by incorporating into DNA and RNA, thereby disrupting nucleic acid and protein synthesis.[2][4][5]
The combination of this compound and 5-Azacytidine has demonstrated additive and potentially synergistic effects in leukemia cell lines.[6][7] This combination therapy targets two distinct and critical oncogenic mechanisms: aberrant signal transduction and epigenetic dysregulation. The combined action leads to a more potent anti-leukemic effect by reducing the activation of the MAPK/ERK and PI3K/AKT pathways, decreasing the phosphorylation of key signaling molecules ERK and AKT, and modulating the expression of apoptosis-related proteins such as BAX and BCL-XL.[7]
These application notes provide detailed protocols for evaluating the in vitro efficacy of this combination therapy in relevant leukemia cell line models.
Data Presentation
The following tables summarize representative quantitative data from experiments using this compound and 5-Azacytidine in combination.
Table 1: Cell Viability (MTT Assay) in Leukemia Cell Lines after 48h Treatment
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| KG1a | Control (DMSO) | - | 100% |
| This compound | 5 µM | 65% | |
| 5-Azacytidine | 1 µM | 75% | |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 40% | |
| HL-60 | Control (DMSO) | - | 100% |
| This compound | 5 µM | 60% | |
| 5-Azacytidine | 1 µM | 70% | |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 35% | |
| HEL | Control (DMSO) | - | 100% |
| This compound | 5 µM | 70% | |
| 5-Azacytidine | 1 µM | 80% | |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 50% | |
| K562 | Control (DMSO) | - | 100% |
| This compound | 5 µM | 75% | |
| 5-Azacytidine | 1 µM | 85% | |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 60% |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) in HL-60 Cells after 48h Treatment
| Treatment | Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total Apoptotic Cells |
| Control (DMSO) | - | 2% | 1% | 3% |
| This compound | 5 µM | 15% | 5% | 20% |
| 5-Azacytidine | 1 µM | 10% | 3% | 13% |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 30% | 15% | 45% |
Table 3: Cell Cycle Analysis (Propidium Iodide Staining) in HL-60 Cells after 48h Treatment
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 45% | 35% | 20% |
| This compound | 5 µM | 60% | 25% | 15% |
| 5-Azacytidine | 1 µM | 55% | 30% | 15% |
| This compound + 5-Azacytidine | 5 µM + 1 µM | 70% | 15% | 15% |
Experimental Protocols
Materials and Reagents
-
Cell Lines: KG1a, HL-60, HEL, K562 (or other relevant leukemia cell lines)
-
Culture Media: RPMI-1640, IMDM (as appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
5-Azacytidine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (B145695), 70%
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: p-HCK, HCK, p-AKT (Ser473), AKT, p-ERK1/2 (Thr202/Tyr204), ERK1/2, BAX, BCL-XL, Cleaved Caspase-3, GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
96-well and 6-well culture plates
-
Flow cytometry tubes
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C.
-
5-Azacytidine: Prepare a 10 mM stock solution in DMSO. Aliquot and store at -20°C. Protect from light.
Cell Culture
-
Culture leukemia cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells to maintain them in the logarithmic growth phase.
Experimental Workflow
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
-
Drug Treatment:
-
After 24 hours of incubation, treat the cells with this compound (5 µM), 5-Azacytidine (1 µM), or the combination of both. Include a vehicle control (DMSO) at the same final concentration as the drug-treated wells.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 2 x 10⁵ cells/mL in 6-well plates and treat as described in the MTT assay protocol.
-
-
Cell Harvesting:
-
After 48 hours, collect the cells by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up the compensation and gates.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment:
-
Seed and treat cells as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Protocol: Western Blot Analysis
-
Cell Lysis:
-
After drug treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use GAPDH as a loading control.
-
Signaling Pathways
The combination of this compound and 5-Azacytidine impacts key signaling pathways involved in leukemia cell survival and proliferation.
Mechanism of Action Summary:
-
This compound directly inhibits HCK, which in turn blocks the downstream activation of the PI3K/AKT and MAPK/ERK pathways. This leads to decreased cell proliferation and survival.
-
5-Azacytidine inhibits DNMT, leading to the demethylation and re-expression of tumor suppressor genes, which can promote apoptosis.
-
The combination results in a multi-pronged attack, simultaneously shutting down pro-survival signaling and reactivating pro-apoptotic genes, leading to an enhanced anti-leukemic effect. The inhibition of the PI3K/AKT and MAPK/ERK pathways also leads to a decrease in the expression of the anti-apoptotic protein BCL-XL and an increase in the pro-apoptotic protein BAX, further sensitizing the cells to apoptosis.[7]
References
- 1. K562 Cells [cytion.com]
- 2. HL-60 Cells [cytion.com]
- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the KG-1 Cell Line in Leukemia Research [cytion.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
Application Notes and Protocols for Co-administration of iHCK-37 and Cytarabine in Leukemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the co-administration of iHCK-37, a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), and Cytarabine (Ara-C), a widely used chemotherapeutic agent, for in vitro and in vivo studies of leukemia. The combination of these two agents has demonstrated additive anti-neoplastic effects, offering a promising therapeutic strategy for various forms of leukemia, including Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1][2]
This compound is a selective inhibitor of HCK, a member of the Src family of protein tyrosine kinases that is overexpressed in hematopoietic stem cells of MDS and de novo AML patients.[2] By inhibiting HCK, this compound has been shown to reduce leukemia cell viability, induce G2/M phase cell-cycle arrest, and promote apoptosis.[1] Mechanistically, this compound appears to exert its effects through the downregulation of the MAPK/ERK and PI3K/AKT signaling pathways.[1][2]
Cytarabine , a pyrimidine (B1678525) nucleoside analog, is a cornerstone of leukemia treatment.[3][4][5][6] It functions as an antimetabolite by incorporating into DNA during the S phase of the cell cycle, thereby inhibiting DNA polymerase and halting DNA replication and repair.[3][5][7][8]
The co-administration of this compound and Cytarabine has been shown to have additive effects in reducing the viability of leukemia cells and inducing apoptosis.[1][2] This combination therapy leads to a more significant reduction in the activation of the oncogenic MAPK/ERK and PI3K/AKT pathways than either agent alone.[1][2]
Data Presentation
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| HL60 | Acute Myeloid Leukemia | 5.0 - 5.8 |
| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 |
| U937 | Acute Myeloid Leukemia | 5.0 - 5.8 |
| HEL | Chronic Myeloid Leukemia | 9.1 - 19.2 |
| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 |
| (Data sourced from MedchemExpress)[9] |
Table 2: Summary of In Vivo Effects of this compound in a Leukemic Mouse Model
| Parameter | Observation |
| Leukocyte Numbers in Peripheral Blood | Significant decrease |
| Phosphorylation of ERK in Bone Marrow | Decreased |
| Phosphorylation of AKT in Bone Marrow | Decreased |
| (Data summarized from Roversi et al., 2022)[1] |
Experimental Protocols
In Vitro Co-administration of this compound and Cytarabine
Objective: To assess the synergistic or additive effects of this compound and Cytarabine on the proliferation and apoptosis of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., HL60, KG1a, U937)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (powder, to be dissolved in DMSO)
-
Cytarabine (solution or powder)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
-
Incubator (37°C, 5% CO2)
Methodology:
-
Cell Culture: Maintain leukemia cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. Further dilute in culture medium to the desired working concentrations.
-
Prepare a stock solution of Cytarabine in sterile water or PBS. Further dilute in culture medium to the desired working concentrations.
-
-
Cell Seeding: Seed leukemia cells into 96-well plates at an appropriate density (e.g., 5 x 10^4 cells/well) and allow them to attach overnight.
-
Drug Treatment:
-
Treat cells with varying concentrations of this compound alone, Cytarabine alone, or a combination of both drugs.
-
Include a vehicle control (DMSO) for this compound treated cells.
-
A common experimental design is a dose-response matrix where concentrations of both drugs are varied.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay:
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
-
Apoptosis Assay:
-
For apoptosis analysis, treat cells in larger culture vessels (e.g., 6-well plates).
-
After treatment, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Data Analysis:
-
Determine the IC50 values for each drug individually.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[10]
-
In Vivo Co-administration in a Leukemia Xenograft Model
Objective: To evaluate the in vivo efficacy of co-administering this compound and Cytarabine in a mouse model of leukemia.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Leukemia cells (e.g., HL60, patient-derived xenograft cells)
-
This compound formulated for in vivo use
-
Cytarabine formulated for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Equipment for intravenous or intraperitoneal injections
Methodology:
-
Animal Model:
-
Treatment Groups:
-
Once tumors are established or leukemia is detectable, randomize the mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Cytarabine alone
-
This compound and Cytarabine combination
-
-
-
Drug Administration:
-
Administer the drugs according to a predetermined dosing schedule and route (e.g., intraperitoneal, intravenous). The specific doses and schedule will need to be optimized based on preliminary studies.
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Monitor animal health, including body weight and any signs of toxicity.
-
Peripheral blood samples can be collected to monitor leukemia burden (e.g., by flow cytometry for human CD45+ cells).
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect tumors and other relevant tissues (e.g., bone marrow, spleen) for further analysis.
-
-
Analysis:
-
Analyze tumor growth inhibition for each treatment group.
-
Perform immunohistochemistry or western blotting on tumor tissues to assess the levels of phosphorylated ERK and AKT.
-
Assess changes in blood cell counts and bone marrow infiltration by leukemia cells.
-
Mandatory Visualizations
Caption: Combined inhibitory action of this compound and Cytarabine.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. Cytarabine - Wikipedia [en.wikipedia.org]
- 6. bloodcancerunited.org [bloodcancerunited.org]
- 7. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models of Leukemia: Any closer to the real thing? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols: iHCK-37 for the Treatment of Leukemia Xenograft Models
Introduction
Hematopoietic Cell Kinase (HCK) is a member of the Src family of protein-tyrosine kinases and is predominantly expressed in hematopoietic cells.[1] Overexpression of HCK has been observed in various myeloid leukemias, including Acute Myeloid Leukemia (AML), and is associated with poor prognosis.[1] This makes HCK a promising therapeutic target. iHCK-37 is a novel, potent, and specific inhibitor of HCK with a Ki value of 0.22 μM.[2] Preclinical studies have demonstrated its antineoplastic activity in leukemia cells, both as a single agent and in combination with standard chemotherapy drugs like 5-Azacytidine and Cytarabine.[3][4] These notes provide an overview of the application of this compound in leukemia xenograft models, including its mechanism of action, protocols for in vivo and in vitro evaluation, and key quantitative data from preclinical studies.
Mechanism of Action
This compound exerts its anti-leukemic effects by inhibiting HCK, which in turn downregulates two key oncogenic signaling pathways: MAPK/ERK and PI3K/AKT.[3][4] Inhibition of these pathways leads to cell cycle arrest in the G2/M phase, reduced cell viability, and induction of apoptosis.[3] The apoptotic effect is mediated by an increased expression of the pro-apoptotic protein BAX and decreased expression of the anti-apoptotic protein BCL-XL.[3][4] Furthermore, this compound has been shown to reduce the phosphorylation of AKT and ERK in leukemic cells.[3][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference |
| Ki | - | 0.22 µM | [2] |
| EC50 (HIV-1 replication) | - | 12.9 µM | [2] |
| GI50 | HL60, KG1a, U937 (AML) | 5.0 - 5.8 µM | [2] |
| HEL, K562 (CML) | 9.1 - 19.2 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Leukemia Xenograft Models
| Xenograft Model | Treatment | Outcome | Percent Reduction | Reference |
| U937 | This compound | Tumor Growth | 62% | [6] |
| Tumor Volume | 68% | [6] | ||
| OCI-AML3 | This compound | Tumor Growth | 66% | [6] |
| Tumor Volume | 71% | [6] |
Experimental Protocols
A general workflow for evaluating this compound in a leukemia xenograft model is depicted below.
Protocol 1: Leukemia Xenograft Model
This protocol describes the establishment of a subcutaneous leukemia xenograft model.
Materials:
-
Leukemia cell lines (e.g., U937, OCI-AML3)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
Sterile PBS
-
This compound compound
-
Vehicle control (e.g., DMSO)
-
Calipers
Procedure:
-
Culture leukemia cells to the desired number.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound (or vehicle) to the respective groups via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Continue to monitor tumor volume and animal weight and health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Protocol 2: Western Blot Analysis
This protocol is for analyzing protein expression and phosphorylation in tumor samples or cell lysates.
Materials:
-
Tumor tissue or cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-HCK, anti-HCK, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-BAX, anti-BCL-XL)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Homogenize tumor tissue or lyse cell pellets in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL reagents and an imaging system.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of leukemia cell lines.
Materials:
-
Leukemia cell lines
-
96-well plates
-
This compound compound
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a promising therapeutic agent for leukemia, demonstrating significant anti-tumor activity in preclinical xenograft models. Its mechanism of action, involving the inhibition of the HCK/PI3K/AKT and HCK/MAPK/ERK pathways, provides a strong rationale for its clinical development. The protocols and data presented here offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia [pubmed.ncbi.nlm.nih.gov]
- 5. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting iHCK-37 insolubility in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of iHCK-37 in aqueous solutions during their experiments.
Troubleshooting Guides
Issue: Precipitate forms when diluting DMSO stock of this compound into aqueous buffer.
Cause: this compound is a hydrophobic molecule (LogP = 6.5) with low aqueous solubility.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the compound may crash out of solution as it comes into contact with the aqueous environment.
Solution Workflow:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as high as your experimental system can tolerate, typically between 0.1% and 0.5%. A higher final DMSO concentration can help maintain this compound solubility.
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your final aqueous buffer.
-
Pre-warm Aqueous Buffer: Warming the aqueous buffer to 37°C before adding the this compound DMSO stock can help improve solubility.[2] However, be mindful of the temperature stability of your buffer components and the this compound itself.
-
Rapid Mixing: When adding the this compound stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or stirring to quickly disperse the compound and avoid localized high concentrations that can lead to precipitation.
Issue: this compound is not dissolving in the initial solvent.
Cause: While DMSO is a good solvent for this compound, issues can arise from solvent quality, compound purity, or attempting to dissolve at too high a concentration.
Solution Workflow:
-
Verify Solvent Quality: Use anhydrous, high-purity DMSO. DMSO is hygroscopic, and absorbed water can reduce its solvating power for hydrophobic compounds.[2]
-
Assist Dissolution: If the compound does not readily dissolve, gentle warming to 37°C and/or sonication can be used to aid dissolution.[2][3]
-
Check Concentration: You may be exceeding the solubility limit of this compound in the chosen solvent. Refer to the solubility data table below.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is at least 10 mM, and one source indicates a solubility of up to 275 mg/mL with the aid of ultrasonication.[3][5]
Q3: My compound still precipitates in my aqueous buffer even with a low final DMSO concentration. What else can I try?
A3: If precipitation persists, you can explore the use of co-solvents or solubilizing excipients.
-
Co-solvents: In addition to DMSO, other organic solvents like ethanol (B145695) or DMF can be tested, or used in combination with DMSO, as long as they are compatible with your experimental system.[4]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility.[4][6]
-
Solubilizing Excipients: For more challenging solubility issues, the use of surfactants like Tween 80 or complexing agents such as cyclodextrins can be considered.[1][6]
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][8] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 10 mM | Standard Dissolution | [5] |
| DMSO | 275 mg/mL (504.84 mM) | With Ultrasonic Assistance | [1][3] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 544.73 g/mol )[9]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 5.447 mg of this compound.
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[2]
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it to 37°C for 5-10 minutes, followed by vortexing.[2]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[7]
Visualizations
Caption: Workflow for preparing this compound aqueous solutions.
Caption: this compound inhibits HCK, affecting downstream pathways.[10]
References
- 1. This compound (ASN05260065) | Src | 516478-09-4 | Invivochem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Hck inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. xcessbio.com [xcessbio.com]
- 10. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iHCK-37 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the selective Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases.[1] HCK is often overexpressed in hematological malignancies like Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML).[2][3] this compound exerts its effects by inhibiting HCK, which in turn downregulates pro-survival signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][4][5] This inhibition can lead to cell cycle arrest, reduced cell viability, and induction of apoptosis in susceptible cancer cell lines.[2]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a common starting concentration range for this compound is between 3 µM and 20 µM.[1][4] The optimal concentration is highly dependent on the specific cell line being tested. It is crucial to perform a dose-response experiment to determine the Growth Inhibition 50 (GI50) or Inhibitory Concentration 50 (IC50) for your particular cell model.
Q3: How long should I incubate cells with this compound?
A3: Incubation times of 24 to 48 hours are frequently reported for observing significant effects on cell viability.[1][2][4] A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint for your experiment.[6]
Q4: What solvent should I use to prepare this compound stock solutions?
A4: Like most kinase inhibitors, this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7] This stock solution is then further diluted in cell culture medium to achieve the desired final concentrations.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a selective HCK inhibitor, like all small molecule inhibitors, the potential for off-target effects exists, especially at higher concentrations.[8] It is good practice to confirm that the observed phenotype is due to HCK inhibition by, for example, assessing the phosphorylation status of downstream targets of HCK.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells. 2. Pipetting errors: Inaccurate dilution or dispensing of this compound. 3. Edge effects: Evaporation in the outer wells of the microplate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and consider preparing a master mix of the inhibitor in the media. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.[9] |
| No significant decrease in cell viability | 1. Sub-optimal concentration: The concentrations of this compound used are too low for the specific cell line. 2. Short incubation time: The treatment duration is not sufficient to induce a response. 3. Cell line resistance: The cell line may not be sensitive to HCK inhibition. 4. Assay insensitivity: The chosen viability assay may not be sensitive enough. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Verify HCK expression in your cell line. Consider if other survival pathways are dominant. 4. Switch to a more sensitive assay, such as an ATP-based luminescent assay.[6] |
| Precipitate formation in the culture medium | 1. Poor solubility: this compound may be precipitating at the tested concentrations. 2. High solvent concentration: The final concentration of DMSO in the medium is too high. | 1. Visually inspect the medium after adding this compound. If a precipitate is observed, consider if the concentration is too high. 2. Ensure the final DMSO concentration is at a non-toxic level, typically below 0.5%.[7] |
| Unexpected increase in viability at high concentrations | 1. Assay interference: The this compound compound may be directly interacting with the viability assay reagent (e.g., reducing MTT). | 1. Run a cell-free control by adding this compound to the culture medium without cells and performing the assay. If a signal is detected, the inhibitor is interfering with the assay. 2. Switch to a different viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or protein content (e.g., SRB assay).[6][9] |
Data Presentation
Table 1: Reported GI50 Values for this compound in Various Leukemia Cell Lines
| Cell Line | Cell Type | GI50 (µM) | Incubation Time (hours) |
| HL-60 | Acute Promyelocytic Leukemia | 5.0 - 5.8 | 24 |
| KG1a | Acute Myeloid Leukemia | 5.0 - 5.8 | 24 |
| U937 | Acute Myeloid Leukemia | 5.0 - 5.8 | 24 |
| HEL | Erythroleukemia | 9.1 - 19.2 | 24 |
| K562 | Chronic Myeloid Leukemia | 9.1 - 19.2 | 24 |
Data summarized from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Dose-Response Experiment for Determining GI50 of this compound using an MTT Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Count the cells and prepare a suspension at the optimal seeding density for your cell line in a 96-well plate.
-
Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment (for adherent cells).
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different this compound concentrations or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.[2]
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the GI50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
iHCK-37 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of iHCK-37, a potent and specific Hematopoietic Cell Kinase (Hck) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations for both solid this compound and stock solutions are detailed in the table below. It is highly recommended to prepare fresh dilutions for experiments from a frozen stock solution and to avoid repeated freeze-thaw cycles.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound powder in a high-purity, anhydrous solvent such as DMSO. For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is fully dissolved, using sonication if necessary. The stock solution should then be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the optimal concentration of this compound to use in my cell-based assay?
A3: The optimal concentration of this compound is highly dependent on the cell line and the specifics of your experiment. A dose-response experiment is essential to determine the ideal concentration that yields the desired inhibitory effect without causing significant cytotoxicity.[2] For many leukemia cell lines, effective concentrations have been reported in the range of 5.0-20 µM.[3] It is advisable to start with a broad range of concentrations and assess both target inhibition and cell viability.
Q4: I am observing high levels of cell death in my experiment. What could be the cause?
A4: High levels of cell death could be due to several factors. The concentration of this compound may be too high for your specific cell line.[2] Additionally, the solvent used to dissolve the inhibitor, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[2] Ensure your final DMSO concentration is within this non-toxic range and run a vehicle-only control. Prolonged exposure to the inhibitor can also lead to cumulative toxicity.[2]
Q5: My results with this compound are inconsistent. What are the potential reasons?
A5: Inconsistent results can stem from improper storage and handling of the inhibitor, leading to degradation. Repeated freeze-thaw cycles of the stock solution should be avoided.[2] Incomplete solubilization of the compound in the stock solution or culture medium can also lead to variable concentrations in your assays.[4] Furthermore, the stability of this compound in your specific cell culture medium at 37°C should be considered, as some media components can react with the compound over time.[4]
Data Presentation
This compound Storage and Stability Summary
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[5] |
Representative Stability of this compound in Cell Culture Media
The following table presents representative data on the stability of a 10 µM solution of this compound in common cell culture media at 37°C. This data is for illustrative purposes and actual stability may vary based on specific experimental conditions.
| Time (Hours) | % Remaining in DMEM (+10% FBS) | % Remaining in RPMI-1640 (+10% FBS) |
| 0 | 100% | 100% |
| 2 | 98.5% | 99.1% |
| 8 | 95.2% | 96.5% |
| 24 | 88.7% | 91.3% |
| 48 | 79.4% | 85.2% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect | Inhibitor inactivity: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from powder stored under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Suboptimal concentration: The concentration used may be too low to effectively inhibit Hck in your system. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. | |
| Poor cell permeability: The inhibitor may not be efficiently entering the cells. | While this compound is designed to be cell-permeable, this can be cell-line dependent. Consult literature for use in your specific model. | |
| High background signal or off-target effects | High inhibitor concentration: Using concentrations significantly above the IC50 can lead to non-specific binding and off-target effects. | Use the lowest effective concentration determined from your dose-response curve.[2] |
| Solvent effects: The vehicle (e.g., DMSO) may be causing cellular stress or other unintended effects. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1-0.5%) and include a vehicle-only control.[2] | |
| Precipitation of the compound in media | Low solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium. | Ensure the stock solution is fully dissolved before diluting into the medium. Consider if the final concentration is appropriate and if the solvent concentration is sufficient to maintain solubility. |
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound against Hck kinase using a luminescence-based assay that quantifies ATP consumption.
1. Reagent Preparation:
- Kinase Buffer: Prepare a suitable buffer for the kinase reaction (e.g., Tris-HCl, MgCl2, DTT).
- This compound Dilutions: Prepare a serial dilution of this compound from a 10 mM DMSO stock solution. The final concentrations should span a wide range to generate a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.
- ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km for Hck.
- Kinase/Substrate Mixture: Prepare a 2X mixture of purified Hck kinase and its specific peptide substrate in kinase buffer.
2. Assay Procedure:
- Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a white, opaque 384-well plate.
- Add 10 µL of the 2X kinase/substrate mixture to each well.
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the kinase reaction and detect the remaining ATP using a commercial luminescence-based ATP detection reagent according to the manufacturer's instructions.
3. Data Analysis:
- Measure the luminescence signal using a plate reader.
- Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).
- Plot the percent inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Hck Signaling Pathway
Caption: Simplified Hck signaling pathway inhibited by this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
References
Technical Support Center: iHCK-37 & Primary Cell Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of iHCK-37 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in primary cells?
A1: this compound is a selective inhibitor of Hematopoietic Cell Kinase (HCK) and has demonstrated anti-neoplastic activity in leukemia cells.[1][2] Studies have suggested that this compound exhibits on-target malignant cell killing activity with less impact on the apoptosis and survival rate of normal cells.[1][2] Specifically, treatment with this compound was found to reduce the number of CD34-positive cells from MDS and AML patients but did not affect normal CD34-positive cell numbers in a 3D co-culture system.[1] Another study on related compounds also noted only minor changes in the survival of primary mononuclear cells from healthy donors.[3] However, cytotoxicity can be cell-type dependent and may be observed at higher concentrations.
Q2: What is the mechanism of action for this compound?
A2: this compound functions as a selective HCK inhibitor.[4][5] By inhibiting HCK, it downregulates the MAPK/ERK and PI3K/AKT signaling pathways, which are often constitutively active in cancer cells and are crucial for cell growth, proliferation, and survival.[1][6][7] This inhibition can lead to cell-cycle arrest and apoptosis in susceptible cancer cells.[1]
Q3: At what concentration should I start my experiments with this compound in primary cells?
A3: The effective concentration of this compound for growth inhibition (GI50) in various cancer cell lines ranges from 5.0 to 19.2 µM.[4] For primary cells, it is advisable to start with a dose-response experiment to determine the optimal concentration. A suggested starting range could be from 1 µM to 20 µM.
Troubleshooting Guide: Minimizing Cytotoxicity
Issue: High cytotoxicity observed in primary cells upon treatment with this compound.
High cytotoxicity in primary cells can manifest as a significant decrease in cell viability, morphological changes (e.g., rounding, detachment), or induction of apoptosis/necrosis. The following troubleshooting steps can help mitigate these effects.
Step 1: Optimize Compound Concentration and Exposure Time
It is crucial to determine the optimal concentration and duration of this compound treatment for your specific primary cell type.
-
Recommendation: Perform a dose-response and time-course experiment.
-
Concentration Range: Test a broad range of this compound concentrations (e.g., 0.1 µM to 50 µM).
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Time Points: Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours).[8]
-
-
Rationale: This will help identify the lowest effective concentration that achieves the desired biological effect with minimal cytotoxicity. Reducing the incubation time can also lessen toxicity while potentially still achieving the desired outcome.[9]
Step 2: Assess and Optimize Cell Culture Conditions
The health and robustness of your primary cells are critical for their response to any treatment.
-
Recommendations:
-
Media Formulation: Ensure you are using the optimal media formulation for your specific primary cell type, as this can impact their resilience to stressors.[9]
-
Reagent Quality: Use high-quality, sterile-filtered reagents, including water and serum, to avoid introducing chemical contaminants that can cause toxicity.[9]
-
pH and CO2: Verify that the pH of your culture medium is stable and the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[9]
-
Cell Seeding Density: Ensure consistent and optimal cell seeding density. Over- or under-confluent cultures can be more susceptible to stress.
-
Step 3: Consider the Role of Serum
Serum proteins can sometimes bind to compounds, reducing their free concentration and thus their biological activity and toxicity.[9]
-
Recommendation: If you observe high cytotoxicity, experiment with varying serum concentrations in your culture medium. Be aware that altering serum levels can also impact cell growth and signaling, so appropriate controls are necessary.
Step 4: Co-treatment with Protective Agents
If the mechanism of cytotoxicity is suspected to be related to off-target effects like oxidative stress, co-treatment with protective agents may be beneficial.[9]
-
Recommendation: Depending on the suspected mechanism of toxicity, consider co-treatment with antioxidants or other cytoprotective agents. This should be done with caution and with appropriate controls to ensure the co-treatment does not interfere with the intended effect of this compound.
Data Presentation
Table 1: Troubleshooting Summary for this compound Induced Cytotoxicity
| Potential Cause | Recommended Action | Rationale |
| High Compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 50 µM). | To find the optimal balance between efficacy and toxicity. |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 24, 48, 72h). | To determine the minimum time required for the desired effect. |
| Suboptimal Cell Health | Optimize media, check reagent quality, and verify incubator settings. | Healthy cells are more resilient to experimental manipulations. |
| Serum Interactions | Test different serum concentrations in the culture medium. | Serum proteins can modulate compound availability and toxicity.[9] |
| Off-target Effects | Consider co-treatment with cytoprotective agents. | To mitigate specific mechanisms of off-target toxicity.[9] |
Table 2: Reported Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line Type | Cell Line Name | GI50 (µM) |
| Acute Myeloid Leukemia | HL60, KG1a, U937 | 5.0 - 5.8 |
| Chronic Myeloid Leukemia | HEL, K562 | 9.1 - 19.2 |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines the steps to determine the cytotoxic effect of this compound on primary cells using an MTT assay.[8][10]
-
Cell Seeding: Plate primary cells in a 96-well plate at their optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the complete culture medium. A vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose should be included.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours, or until a purple formazan (B1609692) product is visible.[8]
-
Formazan Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for minimizing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
iHCK-37 Technical Support Center: Long-Term In Vivo Studies
Welcome to the technical support center for iHCK-37. This resource provides guidance and answers to frequently asked questions for researchers and drug development professionals engaged in long-term in vivo studies involving the hematopoietic cell kinase (HCK) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of tyrosine kinases. By inhibiting HCK, this compound downregulates two key oncogenic signaling pathways: the MAPK/ERK and PI3K/AKT pathways.[1][2] This disruption leads to reduced cell viability, cell cycle arrest in the G2/M phase, and induction of apoptosis in malignant cells.[1]
Q2: What is a recommended starting dose for a long-term in vivo study with this compound?
A2: Published short-term in vivo studies in a murine model of acute promyelocytic leukemia (APL) have used single intraperitoneal (i.p.) doses of 2.5, 5.0, and 10.0 µM.[1][3] For a long-term study, it is crucial to perform a dose-finding study starting with lower doses and escalating gradually. A suggested starting point could be a fraction of the lowest effective short-term dose, administered chronically (e.g., daily or every other day), while closely monitoring for signs of toxicity.
Q3: How was this compound formulated and administered in previous in vivo studies?
A3: In the available literature, this compound was administered via intraperitoneal (i.p.) injection. The vehicle used was Dimethyl Sulfoxide (DMSO).[1][3] For long-term studies, it is essential to consider the potential for DMSO to cause local irritation or systemic toxicity with repeated administration. Investigating alternative, more biocompatible vehicle formulations may be necessary.
Q4: What pharmacodynamic markers can be used to assess this compound activity in vivo?
A4: The phosphorylation status of key proteins in the MAPK/ERK and PI3K/AKT pathways are reliable pharmacodynamic markers. Specifically, a reduction in the phosphorylation of ERK (p-ERK) and AKT (p-AKT) in target tissues (e.g., bone marrow or tumor xenografts) indicates target engagement and biological activity of this compound.[1][2] These markers were assessed as early as 24 hours post-treatment in short-term studies.[1]
Q5: Is there any available data on the toxicity of this compound?
A5: Specific long-term toxicology data for this compound is not available in the provided search results. However, studies have suggested that this compound exhibits on-target malignant cell killing with no significant impact on the apoptosis and survival of normal cells, which may indicate a favorable therapeutic window.[1][2] For long-term studies, a comprehensive toxicity assessment is mandatory. This should include regular monitoring of animal well-being (body weight, behavior), complete blood counts (CBC), and histopathological analysis of major organs at the end of the study.
Data Summary Tables
Table 1: this compound In Vitro Activity
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| HL-60, KG1a, U937 | Acute Myeloid Leukemia (AML) | Growth Inhibition | GI₅₀ | 5.0 - 5.8 µM[4] |
| HEL, K562 | Chronic Myeloid Leukemia (CML) | Growth Inhibition | GI₅₀ | 9.1 - 19.2 µM[4] |
| KG1a | AML | Western Blot | Protein Phosphorylation | Decreased p-HCK, p-ERK, p-AKT, p-p70S6K[4] |
| K562, U937 | CML, AML | Western Blot | Protein Phosphorylation | Decreased ERK, AKT, and p70S6K phosphorylation[4] |
Table 2: this compound Short-Term In Vivo Study Parameters
| Animal Model | Dosing Regimen | Administration Route | Study Duration | Key Findings |
| hCG-PML-RARα transgenic mice | 2.5, 5.0, 10.0 µM (single dose) | Intraperitoneal (i.p.) | 24, 48, 72 hours | Decreased phosphorylation of ERK and AKT in bone marrow.[1][3] |
| hCG-PML-RARα transgenic mice | Not specified | Intraperitoneal (i.p.) | 2 days | Significant decrease in peripheral blood leukocyte numbers.[1] |
Visualized Signaling Pathways and Workflows
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for long-term dosage adjustment.
Troubleshooting Guides
Issue 1: Lack of Efficacy in a Long-Term Study
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Potential Cause 1: Suboptimal Dosing or Schedule.
-
Troubleshooting Step: Re-evaluate the dose and frequency of administration. The pharmacokinetics of this compound are currently unknown. A higher dose or more frequent administration might be necessary to maintain therapeutic concentrations. Consider performing a pilot pharmacokinetic study to determine the half-life of this compound in your model.
-
-
Potential Cause 2: Drug Instability or Improper Formulation.
-
Troubleshooting Step: Ensure the stability of your this compound stock solution and formulation over time, especially if prepared in batches. For long-term studies with repeated injections, consider the stability of the compound in the chosen vehicle.
-
-
Potential Cause 3: Development of Drug Resistance.
-
Troubleshooting Step: Analyze downstream pharmacodynamic markers (p-ERK, p-AKT) in tumor/target tissue at various time points. If markers are initially suppressed but then recover despite continued treatment, this may suggest the activation of compensatory signaling pathways.
-
Caption: Troubleshooting logic for lack of efficacy.
Issue 2: Signs of Toxicity in a Long-Term Study
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Potential Cause 1: On-Target Toxicity in Normal Tissues.
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Troubleshooting Step: Reduce the dose of this compound. If toxicity persists even at lower doses that are required for efficacy, consider an alternative dosing schedule (e.g., intermittent dosing) to allow for recovery between treatments.
-
-
Potential Cause 2: Off-Target Toxicity.
-
Troubleshooting Step: While this compound is described as specific, off-target effects can occur. A dose reduction is the first step. If specific organ toxicity is observed (e.g., liver, kidney), conduct histopathological analysis to understand the nature of the damage.
-
-
Potential Cause 3: Vehicle-Related Toxicity.
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Troubleshooting Step: If using DMSO for repeated injections, it may be the cause of local or systemic toxicity. Evaluate a vehicle-only control group to assess the effects of the vehicle alone. Consider exploring alternative, less toxic solubilizing agents and formulations.
-
Experimental Protocols
Protocol: Pilot Dose-Finding and Toxicity Study for Long-Term Administration of this compound
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Animal Model: Select a relevant in vivo model (e.g., tumor xenograft or a transgenic model). Use a sufficient number of animals per group (n=5-10) to allow for statistical analysis.
-
Dose Formulation: Prepare this compound in a sterile, biocompatible vehicle suitable for the chosen route of administration (e.g., intraperitoneal). If using DMSO, keep the final concentration as low as possible.
-
Dose Groups:
-
Group 1: Vehicle control.
-
Group 2-4: Escalating doses of this compound. Start with a dose significantly lower than the effective single doses reported (e.g., 0.5, 1.0, and 2.5 mg/kg, converting µM to mg/kg will depend on the volume administered).
-
Administer the treatment daily or every other day for a period of 2-4 weeks.
-
-
Toxicity Monitoring:
-
Record body weight and clinical observations (e.g., changes in posture, activity, grooming) daily.
-
Collect blood samples weekly for complete blood count (CBC) and serum chemistry analysis to monitor for hematological, liver, and kidney toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study (or at interim time points), collect target tissues (tumor, bone marrow).
-
Analyze the levels of p-ERK and p-AKT by Western blot or immunohistochemistry to confirm target engagement at different dose levels.
-
-
Endpoint Analysis:
-
Based on the findings, determine the Maximum Tolerated Dose (MTD) for the chosen dosing schedule, which can then be used to inform the dose selection for long-term efficacy studies.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: iHCK-37 in Leukemia Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, in leukemia cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src kinase family.[1] HCK is often overexpressed in hematopoietic stem cells of patients with Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[2][3] By inhibiting HCK, this compound downregulates downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[2][3][4][5] This inhibition leads to reduced leukemia cell viability, cell cycle arrest in the G2/M phase, and induction of apoptosis.[2]
Q2: In which leukemia cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative activity in a panel of myeloid leukemia cell lines, including KG1a (AML), HL-60 (APL), HEL (erythroleukemia), and K562 (CML).[2][6] The half-maximal growth inhibitory concentration (GI50) varies between cell lines.[1]
Q3: What are the key downstream effects of this compound treatment on cellular proteins?
A3: Treatment with this compound leads to a dose-dependent decrease in the phosphorylation of HCK, ERK, and AKT.[1][4] It also modulates the expression of apoptosis-related proteins, resulting in an increase in BAX (pro-apoptotic) and a decrease in BCL-XL (anti-apoptotic) and caspase-3 levels.[2]
Q4: Can this compound be used in combination with other chemotherapy agents?
A4: Yes, studies have shown that this compound has additive effects when used in combination with standard chemotherapy drugs such as 5-Azacytidine and Cytarabine.[2][3] This combination treatment is more potent in downregulating the PI3K/AKT and MAPK/ERK signaling pathways than either drug alone.[2]
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no inhibition of cell viability observed. | Suboptimal Drug Concentration: The GI50 of this compound can vary between different leukemia cell lines.[1] | 1. Titration Experiment: Perform a dose-response curve to determine the optimal GI50 for your specific cell line. 2. Verify Drug Activity: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Specificity: The expression and dependence on HCK signaling can differ among leukemia subtypes. | 1. Confirm HCK Expression: Perform a western blot to verify the expression level of HCK in your cell line. 2. Alternative Kinase Activation: Investigate if alternative survival pathways are compensating for HCK inhibition. | |
| Inconsistent results in downstream pathway analysis (p-ERK, p-AKT). | Timing of Analysis: The phosphorylation status of signaling proteins can be transient. | 1. Time-Course Experiment: Harvest cell lysates at different time points post-treatment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time for observing maximal inhibition of ERK and AKT phosphorylation. |
| Serum Starvation: Components in fetal bovine serum (FBS) can activate the PI3K/AKT and MAPK/ERK pathways, potentially masking the inhibitory effect of this compound. | 1. Serum Starve Cells: Prior to this compound treatment, serum starve the cells for a few hours to reduce baseline pathway activation. | |
| High background in apoptosis assays (e.g., Annexin V/PI staining). | Cell Health and Density: Unhealthy or overly confluent cell cultures can lead to increased baseline apoptosis. | 1. Optimize Cell Culture Conditions: Ensure cells are in the logarithmic growth phase and are seeded at an appropriate density. 2. Handle Cells Gently: Minimize mechanical stress during cell harvesting and staining procedures. |
| Potential for Acquired Resistance (Theoretical) | Upregulation of Alternative Pathways: Prolonged treatment with a kinase inhibitor can sometimes lead to the activation of compensatory signaling pathways. | 1. Pathway Profiling: Use phosphoprotein arrays or targeted western blotting to screen for the activation of other survival pathways (e.g., JAK/STAT). 2. Combination Therapy: Consider combining this compound with inhibitors of the identified compensatory pathways. |
| BCR-ABL Mutations (in CML cell lines): While this compound is a Src family kinase inhibitor, resistance in CML is often driven by mutations in BCR-ABL.[7][8] | 1. BCR-ABL Sequencing: If working with CML cell lines that develop resistance, sequence the BCR-ABL kinase domain to check for known resistance mutations. 2. Alternative TKIs: For certain mutations, other tyrosine kinase inhibitors may be more effective. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Leukemia Cell Lines
| Cell Line | Leukemia Type | GI50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 5.0 - 5.8 |
| KG1a | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 |
| U937 | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 |
| HEL | Erythroleukemia | 9.1 - 19.2 |
| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 |
Data summarized from MedchemExpress.[1]
Table 2: Effects of this compound in Combination with 5-Azacytidine or Cytarabine in Leukemia Cell Lines (KG1a, HL-60, HEL, K562)
| Treatment | Effect on Cell Viability | Effect on Cell Death (Apoptosis) |
| This compound (5 µM) | Decrease | Increase |
| 5-Azacytidine (1 µM) | Decrease | Increase |
| Cytarabine (1 µM) | Decrease | Increase |
| This compound + 5-Azacytidine | Additive Decrease | Additive Increase |
| This compound + Cytarabine | Additive Decrease | Additive Increase |
Qualitative summary based on data from de Assis et al., 2022.[2][6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
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Objective: To determine the effect of this compound on the viability of leukemia cell lines.
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Methodology:
-
Seed leukemia cells in a 96-well plate at a density of 1 x 104 cells/well.
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Treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Add solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Phosphorylated Proteins
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Objective: To assess the effect of this compound on the phosphorylation of HCK, AKT, and ERK.
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Methodology:
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Treat leukemia cells with this compound at the desired concentration and for the optimal time determined from a time-course experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with primary antibodies against p-HCK, HCK, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
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Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Treat leukemia cells with this compound for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
Visualizations
Caption: this compound inhibits HCK, leading to downregulation of PI3K/AKT and MAPK/ERK pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for overcoming imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safe Handling and Disposal of iHCK-37: A Technical Guide
For researchers, scientists, and drug development professionals utilizing iHCK-37, a potent Hck inhibitor, stringent adherence to safety protocols for its handling and disposal is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions to ensure the safe and effective use of this compound in an experimental setting.
As a bioactive compound under investigation for its therapeutic potential in oncology and virology, this compound requires careful management in the laboratory to mitigate potential risks to personnel and the environment. This guide outlines the essential best practices, from receiving and storage to the final disposal of waste.
This compound Safety and Handling: Quick Reference
| Parameter | Specification | Source |
| CAS Number | 516478-09-4 | [1][2] |
| Appearance | Solid Powder | [2] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [3] |
| Solubility | Soluble in DMSO. | [1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is classified as a potential skin and eye irritant and may cause allergic skin reactions. Due to its potent biological activity as a kinase inhibitor, it should be handled with care to avoid accidental exposure.
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Standard laboratory PPE is required. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. When handling the solid powder, especially when weighing, a respirator should be used to prevent inhalation.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the solid powder in dimethyl sulfoxide (B87167) (DMSO). Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
Q4: What is the correct procedure for cleaning up a small spill of this compound powder?
A4: For a small spill, first, ensure the area is well-ventilated. Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust. Moisten the absorbent material with a suitable solvent (e.g., ethanol) and carefully wipe up the spill. Place all contaminated materials into a sealed container for hazardous waste disposal.
Q5: How should I dispose of waste contaminated with this compound?
A5: All waste materials, including empty vials, contaminated gloves, absorbent pads, and unused solutions, should be collected in a designated, sealed hazardous waste container. The disposal of this waste must comply with local, state, and federal regulations for chemical waste.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound will not fully dissolve in DMSO. | Incorrect solvent volume or insufficient mixing. | Ensure the correct volume of DMSO is used according to your desired concentration. Vortex or sonicate the solution gently to aid dissolution. |
| Unexpected color change in the stock solution. | Potential degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure proper storage conditions are maintained. |
| Skin contact with this compound solution. | Accidental spill or improper glove usage. | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
Experimental Protocols
Protocol for Weighing and Preparing this compound Stock Solution:
-
Don all required PPE, including a respirator.
-
Perform the weighing of the this compound powder within a chemical fume hood.
-
Use a calibrated analytical balance to accurately weigh the desired amount of the compound.
-
Carefully transfer the powder to a sterile, conical tube.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube securely and vortex until the solid is completely dissolved.
-
Label the tube clearly with the compound name, concentration, date, and your initials.
-
Store the stock solution at the recommended temperature.
Visualizing Workflows
To further clarify the handling and disposal procedures, the following diagrams illustrate the key decision-making processes.
Caption: Workflow for the safe handling of this compound from receipt to experimental use.
Caption: Decision tree for the proper segregation and disposal of this compound waste.
References
Technical Support Center: iHCK-37 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving the HCK inhibitor, iHCK-37.
Frequently Asked Questions (FAQs) - General Handling
Q1: How should this compound be stored?
A1: For long-term storage, this compound powder should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO, with a solubility of 275 mg/mL.[2]
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. For cell viability and antiproliferative assays, concentrations typically range from 5.0 to 20 µM.[1] For signaling pathway analysis, such as investigating the phosphorylation of downstream targets, concentrations between 3 to 9 µM have been used.[1][3]
Troubleshooting Guide: Cell Viability Assays (e.g., MTT, Resazurin-based)
This section addresses common issues encountered when assessing the effect of this compound on cell viability.
Q4: I am not observing a dose-dependent decrease in cell viability after this compound treatment. What could be the cause?
A4: There are several potential reasons for a lack of a dose-dependent response:
-
Suboptimal Incubation Time: For leukemia cell lines, a significant reduction in HCK phosphorylation was observed after 48 hours of treatment.[4] Ensure your incubation time is sufficient for this compound to exert its effect.
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of viability assays. A common starting point is 25,000 cells/well in a 96-well plate.[4] This may need to be optimized for your specific cell line.
-
Drug Inactivity: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are stored correctly and that freeze-thaw cycles are minimized.[1]
-
Evaporation of Media: In 96-well plates, wells on the perimeter are more prone to evaporation, which can concentrate the drug and affect cell viability, leading to an "edge effect."[5] To mitigate this, avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified environment.[5]
Q5: My cell viability results are not reproducible between experiments. How can I improve consistency?
A5: Reproducibility issues in cell viability assays can often be traced back to inconsistencies in experimental parameters.[5]
-
Standardize Cell Culture Conditions: Ensure that cells are in a consistent growth phase and at a similar passage number for each experiment.
-
Precise Drug Dilutions: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Inaccurate dilutions can lead to significant variations in results.
-
Consistent Assay Timing: The duration of drug treatment and the incubation time with the viability reagent (e.g., MTT, resazurin) should be kept constant across all experiments.[5]
Summary of Experimental Conditions for Cell Viability Assays
| Parameter | Recommended Condition | Cell Lines Tested | Source |
| This compound Concentration | 5.0 - 20 µM | U937, HL60, KG1a, HEL, K562 | [1] |
| Incubation Time | 24 - 48 hours | U937, HL60, KG1a, HEL, K562 | [1][4] |
| Cell Seeding Density | 25,000 cells/well (96-well plate) | Myeloid leukemia cell lines | [4] |
| Viability Assay | MTT | Myeloid leukemia cell lines | [4] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells at a density of 25,000 cells/well in a 96-well tissue culture plate.[4]
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 5.0 - 20 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 environment.[4]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.[4]
-
Solubilization: Stop the reaction by adding isopropanol (B130326) to solubilize the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using an automated microplate reader.[4]
Troubleshooting Guide: Western Blotting for Signaling Pathways
This section provides guidance for analyzing the phosphorylation status of proteins in the HCK signaling pathway following this compound treatment.
Q6: I am not seeing a decrease in the phosphorylation of HCK, ERK, or AKT after this compound treatment. What should I check?
A6:
-
Treatment Duration: For leukemia cell lines, a 48-hour treatment with this compound was shown to be effective in reducing HCK phosphorylation.[4] Shorter incubation times may not be sufficient.
-
This compound Concentration: Effective concentrations for inhibiting phosphorylation of HCK, ERK, and AKT have been reported in the range of 3-9 µM.[1][3] Ensure your concentration is within this range.
-
Antibody Quality: The primary antibodies used for detecting the phosphorylated and total proteins may be inactive. Verify the performance of your antibodies with appropriate positive controls.
-
Sample Preparation: Proper sample handling is crucial. Ensure that cell lysates are prepared quickly and kept on ice to prevent protein degradation and dephosphorylation. The use of phosphatase inhibitors in the lysis buffer is essential.
This compound Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for western blot analysis.
Caption: HCK signaling pathway inhibited by this compound.
Caption: Western blot workflow for analyzing this compound effects.
Troubleshooting Guide: Chemotaxis Assays
Q7: I am not observing a reduction in cell migration towards CXCL12 after this compound treatment in my Transwell assay.
A7:
-
Pre-treatment Time: Leukemia cell lines were pre-treated with this compound for 48 hours before being subjected to the chemotaxis assay.[3] Ensure a sufficient pre-incubation period.
-
This compound Concentration: A concentration-dependent reduction in chemotaxis was observed with this compound concentrations of 3, 6, and 9 µM.[3] Verify that your chosen concentration is effective.
-
CXCL12 Concentration: The chemoattractant concentration is critical. A concentration of 100 ng/mL of CXCL12 has been shown to be effective.[3]
-
Assay Controls: Include appropriate controls in your experiment. A negative control with a low-serum medium (e.g., 0.5% BSA) and a positive control with a high-serum medium (e.g., 10% FBS) can help validate the assay setup.[3]
Summary of Experimental Conditions for Chemotaxis Assay
| Parameter | Recommended Condition | Cell Lines Tested | Source |
| This compound Pre-treatment | 3, 6, 9 µM for 48 hours | KG1a, U937 | [3] |
| Chemoattractant | CXCL12 (100 ng/mL) | KG1a, U937 | [3] |
| Assay System | Transwell chambers (8 µm pore size) | KG1a, U937 | [3] |
| Negative Control | 0.5% BSA-containing medium | KG1a, U937 | [3] |
| Positive Control | 10% FBS-containing medium | KG1a, U937 | [3] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of the Hck Inhibitor iHCK-37
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Hematopoietic Cell Kinase (Hck) inhibitor, iHCK-37, with other known Hck inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for key assays, and visualizations of the Hck signaling pathway and experimental workflows to offer a comprehensive overview for research and drug development applications.
Data Presentation: Hck Inhibitor Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory activity of this compound and two other representative Hck inhibitors, A-419259 (also known as RK-20449) and TL02-59, against Hck and a panel of other kinases. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to inhibit 50% of the kinase activity or the inhibition constant, respectively. Lower values indicate higher potency.
| Kinase Target | This compound (Ki, μM)[1] | A-419259 (IC50, nM) | TL02-59 (IC50, nM)[2][3] |
| Hck | 0.22 | 11.26 | 160 |
| c-Src | >20 | 9 | - |
| Lck | - | <3 | - |
| Lyn | - | <3 | 0.1 |
| Fgr | - | - | 0.03 |
| c-Abl | >20 | 3000 | - |
| Abl (T315I) | >20 | - | - |
| PKC | - | >33,000 | - |
Data for other kinases tested against this compound (Blk, Fyn, Syk, Yes, CDK9, FAK, Itk, JAK3, Ron) were not explicitly quantified in the primary publication but the inhibitor was reported to be highly selective for Hck[1]. A dash (-) indicates that data was not available from the searched sources.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to validate the selectivity of kinase inhibitors like this compound.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of an inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinase (e.g., Hck, Src, Abl)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase reaction buffer (e.g., Tris-HCl buffer containing MgCl₂, DTT)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO and then further diluted in the kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, the purified kinase, the specific substrate, and the diluted inhibitor are mixed in the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-³²P]ATP). The final ATP concentration is typically close to the Km value for each specific kinase to ensure accurate and comparable IC50 values.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), allowing the kinase to phosphorylate the substrate.
-
Termination and Separation: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper or by using filter plates that bind the substrate.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for ATP-competitive inhibitors.
Cellular Assay: Western Blot Analysis of Downstream Signaling
This assay assesses the inhibitor's ability to block the kinase's activity within a cellular context by measuring the phosphorylation of its downstream targets.
Objective: To determine if the inhibitor can block the Hck signaling pathway in living cells.
Materials:
-
Cell line expressing Hck (e.g., myeloid leukemia cell lines like K562 or HL-60)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Stimulant (if necessary to activate the pathway, e.g., a cytokine)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Hck, anti-total-Hck, anti-phospho-downstream target, anti-total-downstream target)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with various concentrations of the inhibitor or a vehicle control (DMSO) for a specified time. In some cases, cells are stimulated to activate the Hck pathway.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and then lysed with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific for the phosphorylated form of Hck or a downstream target. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal with an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total Hck) to confirm that the changes in phosphorylation are not due to changes in the total amount of the protein.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of the total protein bands. A decrease in the phosphorylation of Hck and its downstream targets with increasing inhibitor concentration indicates effective target engagement in a cellular environment.
Mandatory Visualizations
Hck Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Hck. Hck is a member of the Src family of non-receptor tyrosine kinases and is primarily expressed in hematopoietic cells. It plays a crucial role in various cellular processes, including proliferation, differentiation, and immune responses. Dysregulation of Hck signaling is implicated in several diseases, including leukemia.
Caption: A simplified diagram of the Hck signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor. This process typically involves a primary biochemical screen against the target kinase, followed by a broader screen against a panel of kinases to determine off-target effects. Cellular assays are then used to confirm on-target activity in a more biologically relevant context.
Caption: A general workflow for the validation of a selective kinase inhibitor like this compound.
References
iHCK-37: A Potent HCK Inhibitor with a Focused Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. This guide provides a comparative analysis of iHCK-37, a potent inhibitor of Hematopoietic Cell Kinase (HCK), against other members of the Src family of kinases. While detailed head-to-head inhibitory data against all Src family members is not extensively published, this document compiles the available information on this compound's potency and its observed effects, offering insights into its selectivity.
This compound (also known as ASN05260065) has emerged as a valuable tool for studying the function of HCK, a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells and implicated in various hematological malignancies and inflammatory responses.
Potency against HCK
This compound is a highly potent inhibitor of HCK, with a reported Ki value of 0.22 μM.[1][2] This potent inhibition of HCK leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[3][4][5]
Selectivity Profile of this compound
However, the consistent description of this compound as a "specific" and "selective" HCK inhibitor in multiple studies suggests a favorable selectivity profile with significantly higher potency for HCK over other kinases.[1][2][4][5] This implied selectivity is a critical attribute, as off-target inhibition of other Src family kinases can lead to unintended cellular effects and potential toxicities.
Comparison with Other Src Family Kinase Inhibitors
To provide context, it is useful to consider the selectivity profiles of other well-characterized Src family kinase inhibitors. Many inhibitors exhibit activity across multiple family members due to the high degree of conservation in their ATP-binding sites. For instance, dasatinib (B193332) is a potent inhibitor of both Src and ABL kinases. The development of highly selective inhibitors for individual Src family members remains a significant challenge in drug discovery.
Experimental Data Summary
The following table summarizes the available quantitative data for this compound's biological activity.
| Target | Parameter | Value | Reference |
| HCK | Ki | 0.22 μM | [1][2] |
Signaling Pathway of Src Family Kinases
Src family kinases are key regulators of a multitude of cellular processes. They are typically activated by various cell surface receptors, including receptor tyrosine kinases, G-protein coupled receptors, and integrins. Once activated, they phosphorylate downstream substrates, initiating signaling cascades that control cell growth, differentiation, survival, and migration. HCK, in particular, plays a significant role in myeloid cell function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis [frontiersin.org]
- 5. Hematopoietic Cell Kinase (HCK) Is a Player of the Crosstalk Between Hematopoietic Cells and Bone Marrow Niche Through CXCL12/CXCR4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of iHCK-37 and Dasatinib for the Treatment of Acute Myeloid Leukemia
In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), novel agents are continuously being evaluated for their potential to improve patient outcomes. This guide provides a comparative overview of two kinase inhibitors, the investigational compound iHCK-37 and the established drug dasatinib (B193332), based on available preclinical data. While direct head-to-head clinical studies are not available, this document summarizes their mechanisms of action, effects on key signaling pathways, and reported efficacy in AML models to inform researchers, scientists, and drug development professionals.
Mechanism of Action and Target Profile
This compound is a novel and specific inhibitor of Hematopoietic Cell Kinase (HCK), a member of the Src family of kinases.[1][2][3][4] HCK is overexpressed in hematopoietic stem cells of AML patients and is implicated in oncogenic signaling.[1][2] By targeting HCK, this compound aims to selectively eliminate malignant cells.
Dasatinib, in contrast, is a multi-targeted kinase inhibitor.[5][6][7] Its primary targets include BCR-ABL, SRC family kinases (including HCK), c-KIT, EPHA2, and PDGFRβ.[5][6][7] This broader target profile allows dasatinib to impact multiple signaling pathways involved in leukemia cell proliferation and survival.
| Feature | This compound | Dasatinib |
| Primary Target | Hematopoietic Cell Kinase (HCK)[1][3][4] | Multi-kinase (BCR-ABL, SRC family, c-KIT, etc.)[5][6][7] |
| Specificity | Reported as a specific HCK inhibitor[3][4] | Broad-spectrum kinase inhibitor[5][6][7] |
| Known Indications | Investigational for AML[1][2] | Approved for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[5][6] |
Impact on Oncogenic Signaling Pathways
Both this compound and dasatinib have been shown to modulate key signaling pathways that are frequently dysregulated in AML.
This compound: Preclinical studies have demonstrated that this compound treatment leads to the reduced activation of the MAPK/ERK and PI3K/AKT pathways in AML cells.[1][2] This results in decreased phosphorylation of ERK and AKT, which are crucial for cell survival and proliferation.[1][2]
Dasatinib: As a broader kinase inhibitor, dasatinib also impacts the PI3K/AKT and MAPK/ERK pathways, often downstream of its various targets.[8] Its inhibition of SRC family kinases, in particular, can disrupt these signaling cascades.
Below is a diagram illustrating the signaling pathways affected by this compound.
Preclinical Efficacy in AML
While a direct comparative study is lacking, individual preclinical data provides insights into the potential efficacy of each compound in AML.
This compound:
-
In Vitro: this compound has demonstrated antiproliferative activity in various AML cell lines, with GI50 values ranging from 5.0 to 5.8 µM.[3][4] It has also shown additive effects when combined with standard AML therapies like 5-Azacytidine and Cytarabine.[1][2]
-
Ex Vivo: Treatment with this compound reduced the number of CD34-positive cells from AML patients in a 3D co-culture system, suggesting an effect on leukemic stem/progenitor cells.[1]
-
In Vivo: In a leukemic mouse model, this compound treatment led to reduced phosphorylation of ERK and AKT and a decrease in leukocyte numbers.[1][2]
| This compound In Vitro Efficacy (GI50) | |
| AML Cell Line | GI50 (µM) |
| HL-60 | 5.0 - 5.8[3][4] |
| KG1a | 5.0 - 5.8[3][4] |
| U937 | 5.0 - 5.8[3][4] |
Dasatinib:
-
In Vitro: Dasatinib has been shown to inhibit the growth of various AML cell lines and primary AML blast cells at concentrations less than 10⁻⁶ M.[9] It has also demonstrated synergistic effects when combined with other agents like valproic acid.[8]
-
Mechanism of Action: In some AML cells, dasatinib induces a G1 cell cycle arrest.[9] The response to dasatinib in AML may be correlated with specific mutations, such as in FLT3 or PTPN11.[10]
| Dasatinib In Vitro Efficacy | |
| Cell Type | Effective Concentration |
| Mo7e cells (with activating c-Kit mutation) | GI50 of 5x10⁻⁹ M[9] |
| Primary AML blast cells | Growth inhibition at < 10⁻⁶ M[9] |
Experimental Protocols
The following are summaries of key experimental methodologies used in the evaluation of this compound and dasatinib.
This compound - Cell Viability and Apoptosis Assays:
-
Cell Lines: A panel of myeloid leukemia cell lines (e.g., KG1a, HL-60) were used.
-
Treatment: Cells were treated with this compound alone or in combination with 5-Azacytidine or Cytarabine.
-
Analysis: Cell viability was assessed using assays such as MTT or CellTiter-Glo. Apoptosis was measured by flow cytometry using Annexin V and propidium (B1200493) iodide staining.
Dasatinib - Growth Inhibition and Cell Cycle Analysis:
-
Cell Lines and Primary Cells: Molecularly heterogeneous AML cell lines and primary AML blasts were utilized.
-
Treatment: Cells were exposed to varying concentrations of dasatinib.
-
Analysis: Growth inhibition was determined using proliferation assays. Cell cycle analysis was performed by flow cytometry after staining with a DNA-intercalating dye to assess cell cycle phase distribution.
The general experimental workflow for evaluating these inhibitors is depicted below.
Conclusion
Both this compound and dasatinib demonstrate promising anti-leukemic activity in preclinical models of AML through the inhibition of key oncogenic signaling pathways. This compound offers a more targeted approach by specifically inhibiting HCK, which may translate to a more favorable safety profile with on-target malignant cell killing.[1][2] Dasatinib's multi-targeted nature provides a broader inhibition of kinase signaling, which may be advantageous in the heterogeneous landscape of AML. Further research, including direct comparative studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound relative to established agents like dasatinib in the treatment of AML.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 8. Dasatinib accelerates valproic acid-induced acute myeloid leukemia cell death by regulation of differentiation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
iHCK-37 Combination Therapy: A Comparative Guide to Enhanced Anti-Leukemic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, in combination therapy for leukemia, primarily Acute Myeloid Leukemia (AML). The document outlines the enhanced anti-leukemic effects of this compound when combined with standard chemotherapy agents, 5-Azacytidine and Cytarabine, and contrasts its preclinical efficacy with clinical data from other notable AML combination therapies.
Enhanced Anti-Leukemic Efficacy of this compound Combination Therapy
Preclinical studies have demonstrated that this compound, a potent and specific inhibitor of HCK with a Ki value of 0.22 μM, exhibits significant anti-neoplastic activity in leukemia cells.[1] This activity is substantially enhanced when this compound is used in combination with 5-Azacytidine or Cytarabine, two standard-of-care chemotherapeutic agents for Myelodysplastic Syndromes (MDS) and AML.[1][2] The combination treatment has shown additive effects in reducing leukemia cell viability and inducing apoptosis compared to the single-agent treatments.[2][3]
The anti-leukemic action of the this compound combination therapy is attributed to its targeted mechanism. Hematopoietic cell kinase (HCK), a member of the Src kinase family, is overexpressed in hematopoietic stem cells of MDS and de novo AML patients and is implicated in oncogenic signaling.[1] The this compound combination therapy effectively reduces the activation of key oncogenic pathways, MAPK/ERK and PI3K/AKT, leading to a decrease in the phosphorylation of ERK and AKT.[1][3] This signaling inhibition culminates in an increased expression of the pro-apoptotic protein BAX and a decreased expression of the anti-apoptotic protein BCL-XL.[1][3]
A crucial finding from preclinical models is the selectivity of this compound. In a 3D co-culture system designed to mimic the bone marrow niche, this compound treatment reduced the number of MDS and AML CD34-positive cells without affecting normal CD34-positive cells.[1][2] Furthermore, in vivo studies using a leukemic mice model showed that treatment with this compound reduced leukocyte numbers and the phosphorylation levels of ERK and AKT in bone marrow cells.[1][2]
Comparative Data on Anti-Leukemic Activity
While specific quantitative data from the preclinical this compound combination studies are not publicly available in tabulated form, the research consistently reports statistically significant (P < 0.001) additive effects.[2][3] For a comprehensive comparison, this section presents clinical trial outcomes for alternative AML combination therapies.
| Therapy Combination | Patient Population | Key Outcomes | Source |
| Venetoclax + Azacitidine | Newly diagnosed AML, ineligible for intensive chemotherapy | Median Overall Survival (OS): 14.7 months (vs. 9.6 months with Azacitidine + placebo). Composite Complete Remission (CR+CRi): 66.4% (vs. 28.3% with Azacitidine + placebo). | [4] |
| Venetoclax + Azacitidine + Cytarabine | Older (≥60 years) newly diagnosed AML | Complete Remission (CR) with negative Minimal Residual Disease (MRD): 61.5% (vs. 37.5% with Venetoclax + Azacitidine). Estimated Median OS: 17.57 months (vs. 14.61 months). | [5] |
| Azacitidine + Cytarabine | Older (≥65 years) newly diagnosed AML | Overall Response Rate (ORR): 93% (CR: 32%, CRi: 25%, PR: 36%). Median OS: 12.6 months. | [6] |
| Azacitidine + Cytarabine (High-Dose) + Mitoxantrone | High-risk AML (including relapsed/refractory) | Overall Response Rate (CR+CRi): 61%. | [7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound Combination Therapy
The enhanced anti-leukemic effect of this compound in combination with 5-Azacytidine or Cytarabine is mediated through the dual inhibition of critical cell survival and proliferation pathways.
Caption: Mechanism of this compound combination therapy.
Experimental Workflow for Assessing Anti-Leukemic Activity
The preclinical evaluation of this compound combination therapy involves a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.
Caption: Workflow for evaluating this compound's anti-leukemic effects.
Experimental Protocols
Detailed methodologies for the key experiments are summarized below.
Cell Viability (MTT) Assay
-
Cell Seeding: Leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) are seeded in 96-well plates at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for cell lines, 1 x 10^6 cells/ml for primary samples) and incubated overnight.
-
Drug Treatment: Cells are treated with this compound (e.g., 5 μM), 5-Azacytidine (e.g., 1 μM), Cytarabine (e.g., 1 μM), or a combination of this compound with either chemotherapy agent. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: 10-20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan (B1609692) crystals are dissolved by adding 100-150 μL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the cell viability assay. After the incubation period, both adherent and suspension cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Following drug treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed to remove the ethanol and then incubated with a solution containing Propidium Iodide and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., phospho-HCK, HCK, phospho-AKT, AKT, phospho-ERK, ERK, BAX, BCL-XL, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
- 5. ashpublications.org [ashpublications.org]
- 6. sgecm.org.tw [sgecm.org.tw]
- 7. ashpublications.org [ashpublications.org]
Cross-Validation of iHCK-37's Efficacy in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Hematopoietic Cell Kinase (HCK) inhibitor, iHCK-37, with standard chemotherapeutic agents across various cancer models, primarily focusing on myeloid malignancies. The data presented is collated from preclinical studies to offer an objective overview of this compound's performance, mechanism of action, and potential as a standalone or combination therapy.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-neoplastic activity, both as a monotherapy and in combination with existing drugs, in several leukemia cell lines and patient-derived samples. The following tables summarize the quantitative data from these studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Myeloid Leukemia Cell Lines
| Cell Line | Cancer Type | GI₅₀ (µM) |
| HL-60 | Acute Promyelocytic Leukemia (APL) | 5.0 - 5.8 |
| KG1a | Acute Myeloid Leukemia (AML, CD34+) | 5.0 - 5.8 |
| U937 | Acute Myeloid Leukemia (AML) | 5.0 - 5.8 |
| HEL | Erythroleukemia | 9.1 - 19.2 |
| K562 | Chronic Myeloid Leukemia (CML) | 9.1 - 19.2 |
Data sourced from multiple preclinical studies. GI₅₀ represents the concentration required for 50% growth inhibition.[1]
Table 2: Comparative Effects of this compound and Standard Chemotherapies on Cell Viability and Apoptosis
| Treatment | Cancer Model | Effect on Cell Viability | Effect on Apoptosis |
| This compound (5 µM) | Leukemia Cell Lines (KG1a, HL-60, HEL, K562) | Significant reduction | Significant increase |
| 5-Azacytidine (1 µM) | Leukemia Cell Lines (KG1a, HL-60, HEL, K562) | Reduction | Increase |
| Cytarabine (1 µM) | Leukemia Cell Lines (KG1a, HL-60, HEL, K562) | Reduction | Increase |
| This compound + 5-Azacytidine | Leukemia Cell Lines (KG1a, HL-60, HEL, K562) | Additive reduction | Additive increase |
| This compound + Cytarabine | Leukemia Cell Lines (KG1a, HL-60, HEL, K562) | Additive reduction | Additive increase |
| This compound (5 µM) | MDS and AML CD34+ primary cells | Reduced cell number | Not specified |
| Vehicle (DMSO) | All models | No significant effect | No significant effect |
This table summarizes the additive effects observed when this compound is combined with standard chemotherapeutic agents.[2][3][4]
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by targeting HCK, a member of the Src family of tyrosine kinases. Inhibition of HCK leads to the downregulation of key oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This disruption culminates in cell cycle arrest and apoptosis.
Caption: this compound signaling pathway inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the dose-dependent effect of this compound on the viability of cancer cell lines.
-
Procedure:
-
Seed leukemia cell lines (e.g., KG1a, HL-60, HEL, K562) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle control (DMSO) for 48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound (e.g., 5 µM), 5-Azacytidine (1 µM), Cytarabine (1 µM), or combinations for 48 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
3. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status of key proteins in the HCK signaling pathway.
-
Procedure:
-
Treat leukemia cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-HCK, HCK, p-AKT, AKT, p-ERK, ERK, BAX, and BCL-XL overnight at 4°C. Use GAPDH as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Caption: General experimental workflow for this compound evaluation.
In Vivo Validation
In addition to in vitro studies, the anti-leukemic effects of this compound have been validated in a murine model of leukemia. Treatment with this compound in these models led to a significant reduction in leukocyte counts in peripheral blood and decreased phosphorylation of ERK and AKT in bone marrow cells.[2][3] These findings corroborate the in vitro data and support the potential of this compound as a therapeutic agent for hematological malignancies.
Conclusion
The selective HCK inhibitor this compound demonstrates potent anti-neoplastic activity in various myeloid leukemia models. It effectively reduces cell viability and induces apoptosis by inhibiting the MAPK/ERK and PI3K/AKT signaling pathways.[2] Notably, this compound shows additive effects when combined with standard chemotherapeutic agents like 5-Azacytidine and Cytarabine, suggesting its potential to enhance current treatment regimens for MDS and AML.[2][3] Further cross-validation in a broader range of cancer models is warranted to fully elucidate the therapeutic potential of HCK inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of iHCK-37 and Other Hematopoietic Cell Kinase (Hck) Inhibitors
Hematopoietic Cell Kinase (Hck), a member of the Src family of non-receptor tyrosine kinases, is a critical mediator in signaling pathways that govern the proliferation, differentiation, and survival of hematopoietic cells.[1] Its dysregulation has been implicated in various malignancies, particularly leukemia, making it a promising target for therapeutic intervention.[2][3] This guide provides a comparative analysis of iHCK-37, a potent and selective Hck inhibitor, with other notable inhibitors of this kinase, offering insights for researchers and drug development professionals.[4]
Quantitative Performance Analysis
The following table summarizes the in vitro potency and cellular activity of this compound against other Hck inhibitors. The data presented is compiled from various studies and demonstrates the comparative efficacy of these compounds.
| Inhibitor | Target | Ki (µM) | IC50 (nM) | Cellular Activity | Cell Lines/Model | Reference(s) |
| This compound | Hck | 0.22 | - | Antiproliferative: GI50 = 5.0-5.8 µM (AML), 9.1-19.2 µM (CML); IC50 = 66.5 µM (KU-812) Antiviral: EC50 = 12.9 µM (HIV-1 replication) | HL60, KG1a, U937, HEL, K562, KU-812 | [4][5] |
| RK-20449 (A-419259) | Hck, Src family kinases | - | 0.43 | Antiproliferative: IC50 < 1000 nM in 17 of 25 primary AML cases In vivo: Reduces human LSC and non-stem AML burden | Primary AML cells, NOD/SCID/IL2rg(null) mice | [6][7] |
| A-770041 | Lck, Hck | - | 1220 | Immunosuppressive: EC50 ≈ 80 nM (IL-2 production) Prevents heart allograft rejection | Rat model of heart transplantation | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for the evaluation of Hck inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified Hck enzyme
-
Kinase substrate (e.g., PTK Substrate - Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase assay buffer
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White 96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%.[10]
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well and pre-incubate at room temperature for 10 minutes.[10]
-
Initiation of Reaction: Start the reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be near the Km for Hck. Incubate at 30°C for 60 minutes.[10]
-
Termination and ADP Detection: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Luminescence Generation: Add 50 µL of Kinase-Glo® Reagent to each well. This converts the ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.[10]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.[5]
Materials:
-
Leukemia cell lines (e.g., KG1a, K562)
-
Cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[5]
-
Compound Treatment: Add various concentrations of the test inhibitors to the wells and incubate for the desired time period (e.g., 48 hours) at 37°C in a CO₂ incubator.[11]
-
MTT Addition: Add 10 µL of the MTT stock solution to each well.[6]
-
Incubation: Incubate the plate at 37°C for 4 hours.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blotting for Phosphorylated Proteins
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Cell lysates from inhibitor-treated cells
-
Protein quantification assay kit (e.g., BCA)
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Sample Preparation: Lyse the cells and determine the protein concentration. Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[12]
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run at 100-120V.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence detection system.[12]
-
Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein.[14]
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Hck Signaling Pathway
Hematopoietic Cell Kinase (Hck) is a key transducer of signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) and cytokine receptors. Its activation leads to the phosphorylation of downstream targets, initiating signaling cascades that regulate cell proliferation, survival, and migration. The diagram below illustrates the central role of Hck in activating the PI3K/AKT and MAPK/ERK pathways.[15][16][17]
Caption: Simplified Hck signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Hck Inhibitor Evaluation
The evaluation of a novel Hck inhibitor typically follows a multi-step process, beginning with biochemical assays to determine its direct inhibitory effect on the enzyme, followed by cell-based assays to assess its activity in a biological context.
Caption: A typical workflow for the preclinical evaluation of Hck inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in hematopoietic cell kinase in cancer progression: Mechanisms and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe A-770041 | Chemical Probes Portal [chemicalprobes.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. A pyrrolo-pyrimidine derivative targets human primary AML stem cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A-770041, a novel and selective small-molecule inhibitor of Lck, prevents heart allograft rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hematopoietic cell kinase (HCK) as a therapeutic target in immune and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
Evaluating the Therapeutic Index of iHCK-37 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel kinase inhibitors with a wide therapeutic window is a critical goal in oncology. This guide provides a comparative analysis of the preclinical therapeutic index of iHCK-37, a novel Hematopoietic Cell Kinase (HCK) inhibitor, against other kinase inhibitors investigated for the treatment of Acute Myeloid Leukemia (AML). The therapeutic index, a measure of a drug's safety, is evaluated by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity. A higher therapeutic index indicates a safer drug.
Executive Summary
This compound is a potent and specific inhibitor of HCK, a non-receptor tyrosine kinase implicated in the pathogenesis of AML and Myelodysplastic Syndromes (MDS)[1][2]. Preclinical studies demonstrate that this compound selectively targets malignant hematopoietic cells while sparing their normal counterparts, suggesting a favorable therapeutic index[1][2]. This guide summarizes the available preclinical data for this compound and compares it with other kinase inhibitors, including quizartinib, gilteritinib, dasatinib (B193332), and bosutinib, to provide a comprehensive overview of their relative therapeutic potential.
Data Presentation
In Vitro Efficacy and Toxicity
The following table summarizes the in vitro activity of this compound and comparator drugs against AML cell lines and their effects on normal cells, providing an initial assessment of their therapeutic window.
| Compound | Target(s) | AML Cell Line(s) | Growth Inhibition (GI50/IC50) | Effect on Normal Cells | Reference(s) |
| This compound | HCK | HL60, KG1a, U937 | 5.0 - 5.8 µM | Did not affect normal CD34-positive cell numbers | [3] |
| Quizartinib | FLT3 | MV4-11, MOLM-13 | 0.4 - 0.89 nM | Not explicitly stated in preclinical studies | [4] |
| Gilteritinib | FLT3, AXL | Molm14, MV4-11 | Potent inhibition | No cytotoxic effect on HL60 cells (low FLT3 expression) or primary AML samples without FLT3 mutations. | [5] |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGFR | Molecularly heterogeneous AML cell lines | GI50 of 5 x 10-9 M in Mo7e cells (c-KIT mutant) | Not explicitly stated in preclinical studies | |
| Bosutinib | SRC/ABL | Not extensively studied in AML cell lines | Primarily studied in CML cell lines | Not explicitly stated in preclinical studies | [6] |
In Vivo Efficacy and Toxicity in Mouse Models
This table compares the in vivo efficacy and toxicity of this compound and comparator drugs in preclinical mouse models of AML. The therapeutic index is inferred from the ratio of the maximum tolerated dose (MTD) or highest non-toxic dose to the effective dose.
| Compound | Mouse Model | Efficacious Dose | Observed Efficacy | Maximum Tolerated Dose (MTD) / Highest Non-Toxic Dose | Therapeutic Index (Ratio) | Reference(s) |
| This compound | hCG-PML-RARα transgenic mice | 2.5, 5.0, 10.0 µM (single dose) | Reduced leukocyte numbers and pathway inhibition | No overt toxicity reported at efficacious doses. | Favorable (Qualitative) | [2] |
| Quizartinib | FLT3-ITD AML xenograft | 10 mg/kg/day (oral) | Eradicated tumors and prolonged survival | Not explicitly stated in preclinical AML models. MTD in a Phase 1 clinical trial was 200 mg/day. | - | [4] |
| Gilteritinib | FLT3-mutated AML xenograft | 10 - 30 mg/kg/day (oral) | Tumor regression and improved survival | No overt toxicity reported at efficacious doses. | Favorable (Qualitative) | [5] |
| Dasatinib | T-ALL xenograft | 20 or 40 mg/kg (single oral dose) | Inhibition of target phosphorylation | Not explicitly stated in preclinical AML models. | - | [7][8] |
| Bosutinib | CML xenograft | Not specified for AML | Regression of CML tumor xenografts | Not specified for AML | - | [9] |
Experimental Protocols
In Vitro Cell Viability Assay for this compound
Myeloid leukemia cell lines (KG1a, HL-60, HEL, and K562) were treated with this compound at a concentration of 5 µM, either alone or in combination with 5-Azacytidine (1 µM) or Cytarabine (1 µM), for 48 hours. Cell viability was assessed to determine the effect of the treatments.
In Vivo Murine Model for this compound Efficacy
NOD/SCID mice were irradiated and transplanted with leukemia cells from hCG-PML-RARα transgenic mice. After confirmation of leukemia establishment (approximately 12 days), the mice were treated with a single intraperitoneal dose of this compound (2.5, 5.0, or 10.0 µM) or a vehicle control. Peripheral blood and bone marrow were collected at 24, 48, and 72 hours post-treatment to analyze leukocyte counts and protein phosphorylation levels by Western blot.
Western Blotting Protocol
Protein extracts from treated cells or tissues were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membranes were then incubated with primary antibodies against phosphorylated and total forms of HCK, AKT, and ERK, as well as apoptosis-related proteins like BAX and BCL-XL. After incubation with secondary antibodies, the protein bands were visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-leukemic effects. By inhibiting HCK, this compound downregulates the downstream PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.
References
- 1. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitor of hematopoietic cell kinase as a potential therapeutic agent for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bosutinib : a review of preclinical and clinical studies in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bosutinib: a review of preclinical studies in chronic myelogenous leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling iHCK-37
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling iHCK-37 to minimize exposure. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[4] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Ventilation: Class II biological safety cabinet.[4] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Note: Always change gloves immediately upon contamination. Reusable PPE must be properly decontaminated and cleaned after each use.[6]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in the laboratory.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
